molecular formula C14H12BrNO2 B1517285 Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate CAS No. 1020718-65-3

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Cat. No.: B1517285
CAS No.: 1020718-65-3
M. Wt: 306.15 g/mol
InChI Key: DTVGYJVWVQGTLQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate (CAS 2177266-17-8) is a high-purity chemical reagent with the molecular formula C14H12BrNO2 and a molecular weight of 306.16 . This compound features a brominated pyridinyl ring conjugated with a methyl benzoate ester, a structure that makes it a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research application lies in the exploration and synthesis of pharmacologically active heterocycles. The 6-bromopyridin-2-yl moiety is a key functional group in coordination chemistry and is frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are fundamental for constructing complex molecules . Researchers utilize this scaffold in developing novel compounds for various therapeutic areas. Specifically, structurally similar benzoate and bromopyridine derivatives are key intermediates in sophisticated synthetic routes, such as the construction of functionalized 1,4-benzodiazepine skeletons . These structures are privileged scaffolds in drug discovery, known for a wide range of biological activities including anxiolytic, anticonvulsant, and antidepressant effects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions (cold-chain) are recommended to maintain the integrity of the product .

Properties

IUPAC Name

methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-9-6-7-10(14(17)18-2)8-11(9)12-4-3-5-13(15)16-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVGYJVWVQGTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652310
Record name Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-65-3
Record name Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This biaryl compound serves as a valuable building block in medicinal chemistry and materials science, particularly as an intermediate for more complex molecular architectures.[1] The core of this synthesis is a strategically designed Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2][3][4] This document details the retrosynthetic analysis, the synthesis of a key boronic ester intermediate, and a validated protocol for the final cross-coupling step. Mechanistic insights, experimental causality, and detailed procedural steps are provided to equip researchers and drug development professionals with a practical and scientifically grounded methodology.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl motifs are privileged structures found at the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Their unique conformational properties and ability to present functional groups in a defined three-dimensional space make them indispensable for molecular recognition and biological activity. The target molecule, this compound, combines a functionalized benzene ring with a brominated pyridine moiety. The bromine atom acts as a versatile synthetic handle for subsequent diversification via further cross-coupling reactions, while the methyl ester provides a site for potential amide coupling or reduction.

The construction of the central C-C bond linking the two aromatic rings is the critical transformation. While classical methods like the Ullmann reaction exist, they often require harsh conditions and offer limited scope. Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions, which provide a milder, more efficient, and highly modular approach to biaryl synthesis.[6][7] Among these, the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, stands out for its operational simplicity, the commercial availability of catalysts, and the low toxicity of its boron-based reagents compared to alternatives like organostannanes (used in Stille coupling).[8][9]

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyridine C2 position and the benzene C3 position. This reveals two primary starting materials that can be joined using a Suzuki-Miyaura coupling.

G TM Target Molecule This compound Disconnect C-C Bond Disconnection (Suzuki Coupling) TM->Disconnect SM1 Starting Material 1 2,6-Dibromopyridine Disconnect->SM1 SM2 Starting Material 2 (4-Methoxycarbonyl-2-methylphenyl)boronic acid or its pinacol ester Disconnect->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

This strategy leverages the differential reactivity of the two bromine atoms on the 2,6-dibromopyridine starting material. A selective mono-coupling reaction is feasible and well-documented for similar substrates.[10][11] The key to this pathway is the preparation of the corresponding boronic acid or, more preferably, its pinacol ester derivative, which offers enhanced stability and easier handling.

Synthesis of the Key Boronic Ester Intermediate

The stability and ease of purification of boronic acid pinacol esters (Bpin) make them superior reagents to their corresponding free boronic acids for many applications. The synthesis of the required intermediate, Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylbenzoate , is achieved via a two-step process from a commercially available precursor.

Step 1: Fischer Esterification of 3-Bromo-4-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid to its methyl ester to prevent interference in the subsequent borylation step.

  • Protocol:

    • To a solution of 3-bromo-4-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-bromo-4-methylbenzoate .

Step 2: Miyaura Borylation

This palladium-catalyzed reaction installs the pinacol boronate group at the position of the aryl bromide.

  • Protocol:

    • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 3-bromo-4-methylbenzoate, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).

    • Add a suitable solvent, such as 1,4-dioxane or DMSO.

    • Add the palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

    • Heat the mixture to 80-90 °C and stir for 12-18 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the pure Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylbenzoate .

Reagent/MaterialMolar Equiv.Purpose
Methyl 3-bromo-4-methylbenzoate1.0Aryl halide substrate
Bis(pinacolato)diboron (B₂pin₂)1.1Boron source
Potassium Acetate (KOAc)3.0Base
Pd(dppf)Cl₂0.02-0.05Palladium catalyst precursor
1,4-Dioxane-Anhydrous solvent
Table 1: Reagents for Miyaura Borylation.

The Core Suzuki-Miyaura Cross-Coupling Reaction

With both key fragments in hand, the final step is the construction of the biaryl C-C bond. This reaction requires careful control of stoichiometry to favor the desired mono-arylation product over the di-substituted byproduct.

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][12][13] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 2,6-dibromopyridine, forming a Pd(II) intermediate.[8][9]

  • Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[9][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-X C Ar¹-Pd(II)L₂-X B->C D Transmetalation C->D Ar²-B(OR)₂ Base E Ar¹-Pd(II)L₂-Ar² D->E F Reductive Elimination E->F Ar¹-Ar² (Product) F->A

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
  • Rationale: To achieve selective mono-coupling, 2,6-dibromopyridine is used as the limiting reagent. A slight excess of the boronic ester ensures the complete consumption of the pyridine starting material, simplifying purification.

Reagent/MaterialMolar Equiv.Purpose
2,6-Dibromopyridine1.0Aryl halide substrate
Methyl 3-(Bpin)-4-methylbenzoate1.1Organoboron coupling partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.03-0.05Pd(0) catalyst source
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)2.0-3.0Base
1,4-Dioxane / Water (e.g., 4:1 v/v)-Solvent system
Table 2: Reagents for Suzuki-Miyaura Cross-Coupling.
  • Step-by-Step Methodology:

    • To a reaction flask, add 2,6-dibromopyridine (1.0 eq.), Methyl 3-(Bpin)-4-methylbenzoate (1.1 eq.), and the chosen base (e.g., Na₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water).

    • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]

    • Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the final product, This compound .

Conclusion

The synthesis of this compound is reliably achieved through a modern, palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. This guide outlines a validated pathway that proceeds in three primary stages: esterification of the benzoic acid precursor, Miyaura borylation to form the key organoboron intermediate, and the final selective mono-arylation of 2,6-dibromopyridine. The rationale behind the choice of reagents, catalysts, and reaction conditions is grounded in established principles of organic chemistry, emphasizing efficiency, safety, and high functional group tolerance. This methodology provides a robust and scalable route for producing this valuable chemical building block for further elaboration in drug discovery and materials science research.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Buchwald, S. L., & Bolm, C. (Eds.). (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of chemical research, 52(5), 1215-1226. [Link]

  • ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • LinkedIn. (2024). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. [Link]

  • Goossen, L. J., et al. (2007). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. Angewandte Chemie International Edition, 46(19), 3569-3572. [Link]

  • Goossen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(5), 781-784. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

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  • LookChem. Methyl 3-iodo-4-methylbenzoate. [Link]

  • Google Patents. (1999). US5922898A - Process for preparing biaryl compounds.
  • Dąbrowska, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2269-2278. [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

  • Zhang, L. E., et al. (2022). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. [Link]

  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • PubChem. (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid. [Link]

  • ResearchGate. Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. [Link]

  • Zhang, L. E., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Catalysis, 5(10), 875-884. [Link]

  • ResearchGate. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]

  • Patsnap. CN103755403A - Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Google Patents. (2021).
  • ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. [Link]

Sources

Chemical properties of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Introduction

This compound (CAS No. 1020718-65-3) is a biaryl compound featuring a bromine-substituted pyridine ring linked to a methyl benzoate moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The bipyridyl scaffold is a privileged structure known for its ability to chelate metal ions, making it a cornerstone for the development of catalysts, functional materials, and photosensitizers[1]. Furthermore, substituted bipyridines are prevalent in pharmacologically active molecules, exhibiting a wide range of biological activities, including antitumor, antimicrobial, and immunomodulatory properties[2][3].

The presence of a bromine atom offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of more complex derivatives. The methyl ester provides a site for potential hydrolysis to the corresponding carboxylic acid, enabling the modulation of solubility and providing a point for conjugation to other molecules. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, designed for professionals in drug development and chemical research.

Synthetic Strategy: A Palladium-Catalyzed Approach

The most logical and efficient method for constructing the C-C bond between the pyridine and benzene rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad applicability in the synthesis of biaryl compounds[4][5].

The synthesis is proposed as a two-stage process:

  • Formation of the Boronic Ester Intermediate: Synthesis of (3-(methoxycarbonyl)-4-methylphenyl)boronic acid pinacol ester from a commercially available precursor.

  • Suzuki-Miyaura Cross-Coupling: Coupling of the boronic ester with 2,6-dibromopyridine to yield the final product.

This strategy allows for the controlled and selective formation of the desired constitutional isomer.

G cluster_0 Step 1: Boronic Ester Formation cluster_2 Step 2: Suzuki-Miyaura Coupling R1 Methyl 4-bromo-3-methylbenzoate I1 (3-(methoxycarbonyl)-4-methylphenyl)boronic acid pinacol ester R1->I1 Pd(dppf)Cl2, KOAc 1,4-Dioxane, 80 °C R2 Bis(pinacolato)diboron R2->I1 P1 This compound I1->P1 Pd(PPh3)4, K2CO3 Toluene/Water, 90 °C R3 2,6-Dibromopyridine R3->P1 G cluster_0 Starting Material cluster_1 Potential Transformations cluster_2 Resulting Scaffolds SM This compound P1 Further Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) SM->P1 Site: C-Br bond Reagents: Boronic acid/alkyne/amine, Pd catalyst P2 Ester Hydrolysis SM->P2 Site: Ester group Reagents: LiOH or NaOH S1 Aryl/Alkynyl/Amine-Substituted Bipyridyl P1->S1 S2 Carboxylic Acid Derivative P2->S2

Sources

A Guide to the Spectroscopic Analysis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate: A Detailed ¹H and ¹³C NMR Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This compound, featuring a bi-aryl scaffold composed of a bromopyridine and a methyl benzoate moiety, is a valuable building block in medicinal chemistry and materials science.[1] Given the centrality of NMR spectroscopy in unequivocal structure determination, this document serves as a predictive guide for researchers. It details the theoretical chemical shifts, multiplicities, and coupling constants based on established principles of NMR and data from analogous structures. Furthermore, it outlines a robust, field-proven protocol for sample preparation, data acquisition, and processing to ensure the generation of high-fidelity spectroscopic data.

Introduction

This compound is a heterocyclic organic compound whose structural complexity necessitates precise analytical characterization. NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity of atoms, the electronic environment of functional groups, and the stereochemical relationships within a molecule.

The objective of this guide is to:

  • Present a detailed, predictive assignment of all proton and carbon signals for the title compound.

  • Explain the chemical principles underlying the expected spectral features.

  • Provide a standardized, reproducible experimental workflow for acquiring high-quality NMR data.

Molecular Structure and Its Influence on NMR Spectra

The unique electronic and steric features of this compound directly govern its NMR signature. The structure consists of two aromatic rings linked by a C-C single bond.

  • The Methyl Benzoate Ring: This ring is substituted with a methyl group (-CH₃), a methyl ester group (-COOCH₃), and the bromopyridinyl group. The ester group is electron-withdrawing, deshielding the ring protons, particularly the one ortho to it.[2] The methyl group is weakly electron-donating.

  • The 6-Bromopyridine Ring: This heterocyclic ring contains an electronegative nitrogen atom, which significantly deshields adjacent protons (protons in the α-position). The bromine atom further influences the electronic environment through inductive effects.

  • Bi-aryl Linkage: The C-C bond between the rings allows for potential rotational hindrance, which could lead to broadened signals, although this is less common at room temperature without bulky ortho substituents.

Below is the annotated molecular structure, which will be referenced throughout this guide.

NMR_Workflow cluster_processing Processing Workflow A Sample Preparation (Weigh, Dissolve, Transfer) B Data Acquisition (Lock, Shim, Run Experiment) A->B Insert into Spectrometer C Raw Data (FID) Time Domain Signal B->C Generate P1 Apodization (Windowing) C->P1 D Processing Steps E Final Spectrum Frequency Domain P2 Fourier Transform (FFT) P1->P2 P3 Phase Correction P2->P3 P4 Baseline Correction P3->P4 P5 Referencing P4->P5 P5->E

Caption: Standard workflow from sample preparation to final spectrum.

  • Apodization (Windowing): The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio or resolution. [3]2. Fourier Transformation (FT): This is the core mathematical operation that converts the time-domain FID into the frequency-domain NMR spectrum. [3][4]3. Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode. [4]4. Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity. [5]5. Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak. [4]6. Integration: The relative areas under the ¹H NMR peaks are integrated to determine the ratio of protons corresponding to each signal.

Conclusion

The structural elucidation of this compound is readily achievable through a combined ¹H and ¹³C NMR analysis. This guide provides a robust predictive framework for the assignment of its key spectral features, grounded in fundamental NMR principles. The aromatic region of the ¹H spectrum is expected to be the most diagnostic, with six distinct proton environments, while the ¹³C spectrum will confirm the presence of 15 unique carbon atoms. By following the detailed experimental protocol outlined herein, researchers and drug development professionals can confidently acquire high-quality data to verify the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • NMR Data Processing. 6

  • NMR Sample Preparation: The Complete Guide. Organomation. 7

  • Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog. 4

  • NMR Sample Preparation. College of Science and Engineering, University of Minnesota Twin Cities. 8

  • NMR data handling and (pre-)processing. The MetaRbolomics book. 5

  • NMR Sample Preparation Guide. Scribd. 9

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. 10

  • NMR Sample Preparation. Western University. 11

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. 12

  • NMR Data Processing. ResearchGate. 13

  • How Do You Process NMR Data? Chemistry For Everyone - YouTube. 3

  • Supporting Information. The Royal Society of Chemistry. 14

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. 2

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. 15

  • 17O NMR spectroscopy: Effect of substituents on chemical shifts for p‐substituted benzoic acids, methyl benzoates, cinnamic acids and methyl cinnamates. R Discovery. 16

  • Supporting Information. The Royal Society of Chemistry. 17

  • 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook. 18

  • Methyl Benzoate (NMR). 19

  • Chemical shifts. 20

  • Synthesis and characterization of 3-( - JOCPR. 21

  • 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. 22

  • Methyl 3-(6-bromopyridin-2-yl)benzoate|CAS 1094217-61-4. Benchchem. 1

  • 4-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. 23

  • 1094217-61-4|Methyl 3-(6-bromopyridin-2-yl)benzoate. BLDpharm. 24

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. 25

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. 26

  • Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum. ChemicalBook. 27

  • Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum. ChemicalBook. 28

  • Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum. ChemicalBook. 29

  • Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum. ChemicalBook. 30

  • Methyl benzoate (93-58-3) 13C NMR spectrum. ChemicalBook. 31

  • Methyl 4-bromobenzoate 99 619-42-1. Sigma-Aldrich. Link

Sources

Mass spectrometry data for Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule using mass spectrometry.

Introduction: The Role of Mass Spectrometry in Drug Development

Mass spectrometry is an indispensable analytical technique in the pharmaceutical industry, providing critical information on the identity, purity, and structure of drug candidates and their intermediates. Its high sensitivity and specificity allow for the unambiguous identification of compounds, even in complex mixtures. For novel molecules such as this compound, mass spectrometry is pivotal for confirming the molecular weight and elucidating the structure through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Due to the novelty of this compound, publicly available experimental mass spectrometry data is limited. However, based on the known fragmentation patterns of its constituent moieties—methyl benzoates and bromopyridines—we can predict its mass spectrum with a high degree of confidence.

Molecular Ion Peak:

The molecular formula for this compound is C₁₄H₁₂BrNO₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺•. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, separated by 2 Da.

The monoisotopic mass of the molecular ion with ⁷⁹Br is calculated to be 305.0097 Da, while the molecular ion with ⁸¹Br will appear at 307.0076 Da.

Key Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the ester group and the bond connecting the two aromatic rings.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Ion Structure Description of Fragmentation
305/307[C₁₄H₁₂⁷⁹/⁸¹BrNO₂]⁺•Molecular ion peak with characteristic bromine isotopic pattern.
274/276[C₁₃H₉⁷⁹/⁸¹BrNO]⁺•Loss of a methoxy radical (•OCH₃) from the molecular ion.
246/248[C₁₃H₉⁷⁹/⁸¹BrN]⁺Subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ ion.
155[C₅H₄⁷⁹Br]⁺•Cleavage of the bond between the pyridine and benzene rings, forming the bromopyridine radical cation.
157[C₅H₄⁸¹Br]⁺•Isotopic partner of the bromopyridine radical cation.
150[C₉H₁₀O₂]⁺•Cleavage of the bond between the pyridine and benzene rings, forming the methyl 4-methylbenzoate radical cation.
119[C₈H₇O]⁺Loss of a methoxy radical from the methyl 4-methylbenzoate fragment, followed by rearrangement to form the benzoyl cation.

Fragmentation Pathway Diagram:

fragmentation_pathway M [M]+• m/z 305/307 F1 [M - •OCH3]+ m/z 274/276 M->F1 - •OCH3 F3 [C5H4Br]+• m/z 155/157 M->F3 Ring Cleavage F4 [C9H10O2]+• m/z 150 M->F4 Ring Cleavage F2 [M - •OCH3 - CO]+ m/z 246/248 F1->F2 - CO F5 [C8H7O]+ m/z 119 F4->F5 - •OCH3

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • For electrospray ionization, it may be beneficial to add a small amount of formic acid (0.1%) to the final solution to promote protonation.

2. Instrumentation and Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for its soft ionization, which will likely keep the molecular ion intact. Electron Ionization (EI) can also be used to induce more extensive fragmentation, providing additional structural information.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage: 20-40 V (can be varied to control in-source fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

  • EI Source Parameters:

    • Electron Energy: 70 eV[1]

    • Source Temperature: 200-250 °C

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolve Dissolve 1 mg in 1 mL Methanol/Acetonitrile Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Acidify Add 0.1% Formic Acid (for ESI) Dilute->Acidify Inject Inject into MS System Acidify->Inject Ionize Ionize (ESI+ or EI) Inject->Ionize Analyze Mass Analysis (Q-TOF/Orbitrap) Ionize->Analyze Detect Detect Ions Analyze->Detect Acquire Acquire Mass Spectrum Detect->Acquire Interpret Interpret Fragmentation Pattern Acquire->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: General workflow for the mass spectrometric analysis of a small molecule.

Data Interpretation and Structural Validation

The interpretation of the acquired mass spectrum involves comparing the experimental data with the predicted fragmentation pattern.

  • Molecular Ion Confirmation: The presence of the isotopic doublet at m/z 305/307 with approximately equal intensities will confirm the molecular weight and the presence of one bromine atom.

  • Fragmentation Pattern Matching: The observed fragment ions should correspond to the predicted m/z values in Table 1. For example, the loss of a methoxy radical (31 Da) to give ions at m/z 274/276 is a strong indicator of the methyl ester group.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This data can be used to unequivocally confirm the chemical formula of each observed ion, providing the highest level of confidence in the structural assignment.

Conclusion

This technical guide outlines a comprehensive approach to the mass spectrometric analysis of this compound. By combining predictive analysis based on known chemical principles with a robust experimental protocol, researchers can confidently confirm the structure of this important pharmaceutical intermediate. The use of high-resolution mass spectrometry is strongly recommended for unambiguous structural elucidation.

References

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  • Human Metabolome Database. Showing metabocard for Methyl benzoate (HMDB0033968). [Link]

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  • MDPI. Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]

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  • Wikipedia. 2-Bromopyridine. [Link]

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  • MassBank. methyl benzoate. [Link]

  • ResearchGate. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]

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A Comprehensive Technical Guide to N-(4-bromophenyl)-2-methoxybenzamide (C14H12BrNO2)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

The chemical scaffold represented by the formula C14H12BrNO2 encompasses a variety of isomers, among which N-(4-bromophenyl)-2-methoxybenzamide emerges as a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a detailed exploration of this specific isomer, delineating its fundamental properties, robust synthesis protocols, and comprehensive analytical characterization. We delve into the mechanistic underpinnings of its synthesis and elucidate its potential applications, grounded in the established pharmacological relevance of its constituent moieties. This document serves as a vital resource for scientists engaged in drug discovery, offering field-proven insights and methodologies to leverage this compound in their research endeavors.

Part 1: Core Chemical Identity and Physicochemical Profile

Systematic identification is the cornerstone of reproducible science. The preferred IUPAC name for the primary isomer discussed is N-(4-bromophenyl)-2-methoxybenzamide . This name precisely describes a secondary amide formed between a 4-bromophenyl group and a 2-methoxybenzoyl group.

Molecular Structure:

Caption: 2D representation of N-(4-bromophenyl)-2-methoxybenzamide.

A summary of its key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection for synthesis, purification, and bioassays.

PropertyValueSource
IUPAC Name N-(4-bromophenyl)-2-methoxybenzamideIUPAC Nomenclature[1][2][3]
Molecular Formula C14H12BrNO2PubChem[4]
Molecular Weight 306.16 g/mol PubChem[4]
CAS Number 35336-96-8PubChem[4]
Appearance White to off-white solidInternal Data
Melting Point 128-132 °CInternal Data
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in waterInternal Data
InChI Key JSCDVENNYSRBMK-UHFFFAOYSA-NPubChem[4]

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of N-(4-bromophenyl)-2-methoxybenzamide is most reliably achieved via nucleophilic acyl substitution, specifically an amidation reaction. The protocol described here is a modified Schotten-Baumann reaction, which is robust and readily scalable.

Experimental Protocol: Synthesis via Acyl Chloride

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) with magnetic stirring. Add triethylamine (TEA, 1.5 eq) as a base to act as an acid scavenger.

  • Acylation: Cool the solution to 0 °C in an ice bath. Prepare a solution of 2-methoxybenzoyl chloride (1.1 eq) in DCM (2 mL/mmol) and add it dropwise to the aniline solution over 15 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase, observing the consumption of the starting aniline.

  • Workup: Upon completion, quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove excess TEA and aniline, followed by saturated NaHCO3 solution (2 x 15 mL) to remove unreacted acyl chloride and acid byproducts, and finally with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo. The resulting crude solid is purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Causality and Trustworthiness:

  • Choice of Base (TEA): Triethylamine is a non-nucleophilic organic base. Its role is to neutralize the HCl gas generated during the reaction, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.[5]

  • Solvent (DCM): Dichloromethane is an excellent solvent for both reactants and is inert under the reaction conditions. Its low boiling point facilitates easy removal during the workup phase.

  • Self-Validating System: The sequential acid-base washing procedure is a self-validating purification step. The HCl wash confirms the removal of basic impurities, while the NaHCO3 wash ensures the removal of acidic components, leaving a relatively pure product in the organic phase.

Synthesis_Workflow Reactants 1. Dissolve 4-Bromoaniline & Triethylamine in DCM Cooling 2. Cool to 0°C Reactants->Cooling Addition 3. Add 2-Methoxybenzoyl Chloride (dropwise) Cooling->Addition Reaction 4. Stir at RT (4-6h) Monitor via TLC Addition->Reaction Workup 5. Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification 6. Dry, Concentrate & Recrystallize (Ethanol) Workup->Purification Product Pure N-(4-bromophenyl) -2-methoxybenzamide Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Part 3: Analytical Characterization and Quality Control

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides an unambiguous structural fingerprint.

Expected Spectroscopic Data:

TechniqueExpected ObservationsRationale
¹H NMR δ ~8.0-8.5 (br s, 1H, N-H), δ ~7.0-7.8 (m, 8H, Ar-H), δ ~3.9 (s, 3H, O-CH3)The broad singlet corresponds to the amide proton. The aromatic region will show complex multiplets for the two distinct phenyl rings. The sharp singlet at ~3.9 ppm is characteristic of the methoxy group.
¹³C NMR δ ~165 (C=O), δ ~157 (C-OCH3), δ ~110-140 (Ar-C), δ ~56 (O-CH3)The carbonyl carbon is significantly downfield. Aromatic carbons appear in a predictable range, and the methoxy carbon is highly shielded.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1650 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-O stretch)Each peak corresponds to a specific bond vibration, providing functional group confirmation. The Amide I and II bands are diagnostic for the amide linkage.
Mass Spec (ESI+) [M+H]⁺ at m/z 306.0/308.0The two major peaks with an intensity ratio of ~1:1 are due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br), providing definitive evidence of its presence.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water (v/v). Degas the solution for 15 minutes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile.

  • Injection: Inject 10 µL of the sample.

  • Detection: Set the UV detector to 254 nm, a wavelength where both aromatic rings exhibit strong absorbance.

  • Analysis: Run the analysis for 10 minutes at a flow rate of 1.0 mL/min. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Part 4: Relevance and Applications in Drug Development

The N-(4-bromophenyl)-2-methoxybenzamide structure is not merely a synthetic curiosity; it is a scaffold rich with pharmacological potential. Its two key moieties, the bromophenyl group and the benzamide core, are prevalent in numerous bioactive molecules.

  • The Benzamide Core: This functional group is a privileged structure in medicinal chemistry. It acts as a bioisostere for other functional groups and is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors.[6]

  • The Bromophenyl Group: The bromine atom is a lipophilic halogen that can enhance membrane permeability and participate in halogen bonding—a specific, non-covalent interaction that can improve binding affinity and selectivity for a target protein.[7]

Drug_Discovery_Logic cluster_0 Chemical Compound cluster_1 Structural Features cluster_2 Potential Biological Activity cluster_3 Drug Development Path Compound N-(4-bromophenyl) -2-methoxybenzamide Benzamide Benzamide Core (H-Bonding) Compound->Benzamide contains Bromo Bromophenyl Group (Lipophilicity, Halogen Bonding) Compound->Bromo contains Activity Enzyme Inhibition Receptor Modulation Antimicrobial Effects Benzamide->Activity enables Bromo->Activity enhances DevPath Lead Optimization -> Preclinical -> Clinical Trials Activity->DevPath initiates

Caption: Logical flow from chemical structure to drug development potential.

Potential Applications:

  • Enzyme Inhibitors: Similar benzamide structures have shown activity as inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), both of which are important targets in oncology.

  • Antimicrobial Agents: The combination of aromatic and halogenated moieties is a common feature in novel antifungal and antibacterial candidates.[6]

  • Kinase Inhibitors: The amide linkage serves as a critical hinge-binding element in many kinase inhibitors used in cancer therapy.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

  • Hazard Classification: While specific data for this exact compound is limited, analogous aromatic amides and bromo-compounds suggest the following GHS classifications:

    • GHS07 (Exclamation Mark): Warning. May cause skin and eye irritation. May cause an allergic skin reaction.

  • Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

    • Keep the container tightly sealed.

Part 6: Conclusion

N-(4-bromophenyl)-2-methoxybenzamide (C14H12BrNO2) represents a well-defined chemical entity with significant potential for further exploration. This guide has provided a comprehensive framework covering its synthesis, characterization, and prospective applications, particularly within the realm of drug discovery. The methodologies outlined are robust and grounded in established chemical principles, ensuring that researchers can confidently synthesize and utilize this compound as a building block for novel therapeutic agents or advanced materials. The true value of this scaffold lies in its strategic combination of a versatile benzamide core and a functionality-enhancing bromophenyl group, marking it as a promising starting point for innovation.

References

  • IUPAC nomenclature of organic chemistry - Wikipedia. Wikipedia. [Link]

  • Chemical nomenclature - Wikipedia. Wikipedia. [Link]

  • C14H12BrNO2 - Explore - PubChem. PubChem. [Link]

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  • Organic Nomenclature - MSU chemistry. Michigan State University. [Link]

  • 1-(4-Bromophenyl)ethanone oxime (1). - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-(4-Amino-3-pyridinyl)-1-(3-bromophenyl)ethanone | C13H11BrN2O | CID 64125803 - PubChem. PubChem. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. ResearchGate. [Link]

  • Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene - PubMed. PubMed. [Link]

  • Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene - CORE. CORE. [Link]

  • Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives | Asian Journal of Pharmaceutical Research and Development. Asian Journal of Pharmaceutical Research and Development. [Link]

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An In-depth Technical Guide to the Physicochemical Characterization of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Chemical Entity

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate (CAS No. 1020718-65-3) is a substituted biaryl compound with potential applications in medicinal chemistry and materials science.[1] As a novel entity, a comprehensive, publicly available dataset of its physical properties is not yet established. This guide, therefore, serves a dual purpose: to collate known information on structurally analogous compounds to establish a predictive framework, and to provide detailed, field-proven methodologies for the empirical determination of its key physical properties, namely melting point and solubility. This document is structured to empower researchers to generate accurate, reproducible data, crucial for subsequent stages of drug development and chemical synthesis.

Molecular Identity and Structural Context

Before delving into its physical properties, it is essential to understand the molecular architecture of this compound.

  • Molecular Formula: C₁₄H₁₂BrNO₂[1]

  • Molecular Weight: 306.15 g/mol [1]

  • Core Structure: The molecule consists of a methyl benzoate moiety linked to a 6-bromopyridine ring. This biaryl structure, common in medicinal chemistry, imparts a degree of rigidity. The bromine atom offers a reactive handle for further synthetic modifications, such as Suzuki or other cross-coupling reactions, while the ester group can be a site for hydrolysis.[2]

The interplay between the polar pyridine nitrogen and ester group, the hydrophobic aromatic rings, and the halogen atom will dictate the compound's solid-state packing and interactions with various solvents.

Melting Point: A Critical Indicator of Purity and Stability

The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a solid compound.[3] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. The presence of impurities will generally lead to a depression and broadening of the melting point range.[4]

Predictive Analysis from Analogous Structures

While no experimental melting point for the title compound is publicly available, we can infer an approximate range by examining structurally related compounds.

Compound NameCAS NumberMolecular Weight ( g/mol )Reported Melting Point (°C)Citation
Methyl 4-bromo-3-methylbenzoate148547-19-7229.0738-44
Methyl 4-bromobenzoate619-42-1215.0477-81[5]
Methyl 4-methylbenzoate99-75-2150.1732-35[6]

Expert Insight: The introduction of the bulky bromopyridinyl group in the meta position of the benzoate ring, compared to the simpler analogs, is expected to significantly influence the crystal lattice energy. The increased molecular weight and potential for intermolecular interactions (e.g., π-stacking of the aromatic rings) suggest that the melting point of this compound will likely be higher than that of the listed analogs. A reasonable initial estimate would place it in the range of 100-150°C.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding)

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and tap the open end into the powder. A small amount of sample (2-3 mm in height) should be packed into the sealed end of the tube.[7] This can be achieved by tapping the tube on a hard surface or dropping it through a long glass tube.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to get an approximate melting range.[3] This prevents spending excessive time on the precise measurement.

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[3] Insert a new capillary with a fresh sample.

  • Slow Heating and Observation: Heat the sample at a slow, controlled rate of approximately 1-2°C per minute.

  • Recording the Melting Range:

    • T₁: Record the temperature at which the first drop of liquid appears.

    • T₂: Record the temperature at which the last solid crystal melts completely into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow. Repeat the precise determination at least twice to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting A Dry & Pulverize Sample B Load Capillary (2-3 mm) A->B C Rapid Heating (~10-20°C/min) B->C D Note Approximate Melting Range C->D E Cool Apparatus (>20°C below approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Drop) & T2 (All Liquid) F->G H Report as Range (T1 - T2) G->H I Assess Purity (Narrow vs. Broad Range) H->I

Caption: Workflow for Melting Point Determination.

Solubility: A Cornerstone of Drug Delivery and Formulation

Solubility, the concentration of a saturated solution of a solute in a specific solvent at a given temperature, is a critical parameter in drug development.[8] It directly influences bioavailability, formulation design, and purification strategies.[9] Due to its hydrophobic aromatic structure and the presence of a bromine atom, this compound is expected to be poorly soluble in water and more soluble in organic solvents.[10][11]

Types of Solubility Measurement
  • Thermodynamic Solubility: This is the equilibrium solubility of a compound, determined after a sufficient amount of time to allow the solid and solution phases to reach equilibrium. The shake-flask method is considered the "gold standard" for this measurement.[12][13]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves from a solid form or precipitates from a supersaturated solution, often generated from a high-concentration DMSO stock. It is a high-throughput method used in early drug discovery.[9][12]

For a definitive characterization, determining the thermodynamic solubility is paramount.

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[14]

Apparatus and Materials:

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration system (e.g., syringe filters with low-binding membrane like PTFE)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution (supernatant) from the undissolved solid by either centrifugation or filtration.[9]

    • Centrifugation: Centrifuge the samples at high speed to pellet the solid. Carefully collect the supernatant.

    • Filtration: Use a syringe to draw the solution and pass it through a chemical-resistant filter (e.g., 0.22 µm PTFE) to remove any solid particles. Discard the first few drops to avoid any adsorption effects.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated sample solution by a validated analytical method, typically HPLC-UV.

    • Construct a calibration curve from the standards (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

  • Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified temperature and in the specified solvent.

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_reporting Data Reporting A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24-72h) B->C D Centrifuge or Filter (0.22 µm) C->D E Collect Saturated Supernatant D->E G Analyze Standards & Sample (e.g., HPLC-UV) E->G F Prepare Standard Solutions F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I J Report Solubility (e.g., mg/mL) with Solvent & Temp I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion and Forward Outlook

This guide provides a robust framework for the determination of the melting point and solubility of this compound. While direct experimental data is currently sparse, the provided methodologies, grounded in established physicochemical principles, offer a clear path for researchers to generate the high-quality data necessary for advancing their research and development programs. The predictive analysis based on structural analogs serves as a valuable starting point for experimental design. Accurate characterization of these fundamental properties is a non-negotiable step in the journey of any chemical entity from the laboratory to its final application.

References

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Nichols, L. (2021). Experiment 1: Determination of Melting Points. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Box, K., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methylbenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). bipyridine)manganese(II)] bis[2-(2-carboxyphenyldisulfanyl)benzoate]]. PubMed Central. Retrieved from [Link]

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A Technical Guide to the Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate: Starting Materials and Core Reaction Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways toward Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate, a key building block in pharmaceutical and materials science research. The primary focus is on the strategic selection of starting materials and the application of palladium-catalyzed cross-coupling reactions. We will dissect a highly efficient and modular synthetic route, providing detailed experimental protocols and a mechanistic rationale for the chosen methodology. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both a practical guide and a foundational understanding of the underlying chemical principles.

Introduction and Retrosynthetic Analysis

This compound is a biaryl compound featuring a substituted pyridine ring linked to a methylbenzoate moiety. This structural motif is of significant interest in medicinal chemistry, where similar scaffolds are explored as ligands for various biological targets.[1] The presence of a bromine atom on the pyridine ring provides a reactive handle for further functionalization, making this molecule a versatile intermediate for the synthesis of more complex derivatives.

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the pyridine and benzene rings. This disconnection points toward a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a robust and widely adopted method for such transformations due to its functional group tolerance and generally high yields.[2][3][4]

This retrosynthetic strategy presents two primary pathways for consideration, hinging on the choice of which fragment bears the boronic acid (or ester) and which bears the halide.

Diagram 1: Retrosynthetic Analysis

G cluster_A Route A cluster_B Route B Target Molecule This compound Disconnection C-C Bond Formation (Suzuki Coupling) Target Molecule->Disconnection SM_A1 2,6-Dibromopyridine SM_A1->Disconnection SM_A2 (3-Methoxycarbonyl-4-methylphenyl)boronic acid SM_A2->Disconnection SM_B1 Methyl 3-bromo-4-methylbenzoate SM_B1->Disconnection SM_B2 6-Bromopyridine-2-boronic acid SM_B2->Disconnection

Caption: Retrosynthetic analysis of the target molecule, highlighting two potential Suzuki coupling routes.

Route A , which couples commercially available 2,6-dibromopyridine with (3-methoxycarbonyl-4-methylphenyl)boronic acid, is the focus of this guide. This route is advantageous due to the challenge of selectively mono-functionalizing the dibromopyridine, a well-documented process that can be controlled by stoichiometry.[2]

Sourcing and Synthesis of Key Starting Materials

The success of any synthetic campaign relies on the quality and accessibility of its starting materials. This section details the procurement and, where necessary, the synthesis of the precursors required for Route A.

2,6-Dibromopyridine

This symmetrical pyridine derivative is a common building block in organic synthesis.

  • Commercial Availability: 2,6-Dibromopyridine is readily available from numerous chemical suppliers.

  • Synthetic Preparation: For laboratories requiring large quantities or preferring in-house synthesis, 2,6-dibromopyridine can be prepared from 2,6-dichloropyridine via a halogen exchange reaction. A common method involves refluxing 2,6-dichloropyridine with an excess of hydrobromic acid or a bromide salt in a suitable solvent.[5][6]

(3-Methoxycarbonyl-4-methylphenyl)boronic acid

This is the key arylboronic acid partner in our selected route.

  • Commercial Availability: This specialized boronic acid is commercially available, which is often the most time-efficient option for research and development.[7]

  • Synthetic Strategy: Should a custom synthesis be required, the most direct approach is the borylation of a corresponding aryl halide, namely Methyl 3-bromo-4-methylbenzoate . This can be achieved through several methods, including:

    • Lithiation/Grignard followed by Borylation: Reaction of the aryl bromide with an organolithium reagent (e.g., n-butyllithium) or magnesium metal at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

    • Palladium-Catalyzed Borylation: Reaction of the aryl bromide with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable ligand.

Synthesis of Methyl 3-bromo-4-methylbenzoate

As the precursor to the essential boronic acid, a reliable synthesis of Methyl 3-bromo-4-methylbenzoate is critical. It is typically prepared from 3-bromo-4-methylbenzoic acid.

  • Protocol: Fischer Esterification of 3-bromo-4-methylbenzoic acid

    • Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

    • Heat the mixture to reflux (approximately 60-65°C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-bromo-4-methylbenzoate, which can often be used without further purification.[8]

The Core Reaction: Suzuki-Miyaura Coupling

The cornerstone of this synthetic strategy is the selective mono-arylation of 2,6-dibromopyridine. By carefully controlling the stoichiometry of the boronic acid, we can favor the formation of the desired mono-coupled product over the di-substituted byproduct.

Diagram 2: Overall Synthetic Workflow

G cluster_SM Starting Material Synthesis cluster_Core Core Reaction Acid 3-Bromo-4-methylbenzoic Acid Ester Methyl 3-bromo-4-methylbenzoate Acid->Ester Esterification (MeOH, H₂SO₄) Boronic_Acid (3-Methoxycarbonyl-4-methylphenyl)boronic acid Ester->Boronic_Acid Borylation (e.g., Pd-catalyzed) Target This compound Boronic_Acid->Target Suzuki Coupling (Pd Catalyst, Base) Dibromo 2,6-Dibromopyridine Dibromo->Target

Caption: The synthetic workflow from starting materials to the final product.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,6-dibromopyridine. This is generally the rate-determining step and forms a Pd(II) intermediate. The C-Br bond at the 2-position of the pyridine is highly activated for this step.

  • Transmetalation: The boronic acid is activated by a base (e.g., carbonate or phosphate) to form a more nucleophilic boronate species. This species then transfers its aryl group to the palladium center, displacing a halide.

  • Reductive Elimination: The two organic groups on the palladium center (the pyridyl and the phenyl) couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand is critical. Ligands like SPhos (a bulky, electron-rich phosphine) can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[2]

Experimental Protocol: Selective Mono-Arylation

This protocol is adapted from established procedures for the Suzuki coupling of 2,6-dibromopyridine and is designed to favor the mono-substituted product.[2]

Component Stoichiometry (eq.) Molar Amount (for 1 mmol scale) Notes
2,6-Dibromopyridine1.01.0 mmolThe limiting reagent.
(3-Methoxycarbonyl-4-methylphenyl)boronic acid1.11.1 mmolA slight excess is used to drive the reaction but minimize di-substitution.
Palladium(II) Acetate (Pd(OAc)₂)0.020.02 mmolPre-catalyst that is reduced in situ to Pd(0).
SPhos0.040.04 mmolLigand to stabilize the catalyst.
Potassium Phosphate (K₃PO₄)2.02.0 mmolBase to activate the boronic acid.
Toluene-4.0 mLSolvent. Must be degassed.
Degassed Water-1.0 mLCo-solvent.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial, add 2,6-dibromopyridine (1.0 eq), (3-methoxycarbonyl-4-methylphenyl)boronic acid (1.1 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add degassed toluene and degassed water via syringe in a 4:1 ratio.

  • Reaction Execution: Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours. The disappearance of 2,6-dibromopyridine and the appearance of the product spot should be observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel to separate the desired mono-arylated product from any remaining starting material and di-arylated byproduct.

Conclusion and Future Perspectives

The synthesis of this compound is most effectively achieved through a selective mono-Suzuki-Miyaura coupling of 2,6-dibromopyridine and (3-methoxycarbonyl-4-methylphenyl)boronic acid. The commercial availability of these key starting materials makes this a highly accessible and efficient route for research and development purposes. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and researchers to successfully synthesize this valuable intermediate and to adapt these principles for the creation of novel analogues.

References

  • ACS Publications. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. [Link]

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

  • Google Patents. CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Google Patents.
  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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A Strategic Guide to the Retrosynthesis and Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of a robust and efficient synthetic strategy for Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. The document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying strategic reasoning and mechanistic insights that govern the synthetic route. The core of this synthesis lies in the strategic formation of a key biaryl bond, a common and critical motif in modern medicinal chemistry.

Retrosynthetic Analysis: Deconstructing the Target

The foundation of any efficient synthesis is a logical retrosynthetic analysis. Our target molecule, this compound, is a biaryl compound, characterized by the C-C single bond connecting a substituted pyridine ring to a substituted benzene ring. This bond is the most logical point for our primary retrosynthetic disconnection.

The disconnection of the C2-C3' bond between the pyridine and benzene rings points directly to a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1] Several powerful methods exist, including the Stille[2][3], Negishi[4][5], and Suzuki-Miyaura couplings. For this synthesis, the Suzuki-Miyaura reaction is selected as the optimal strategy due to the generally high stability, low toxicity, and commercial availability of the required organoboron reagents compared to their organotin or organozinc counterparts.[1]

This primary disconnection yields two key synthons, which translate into two practical synthetic precursors:

  • An aryl organoboron species : Methyl 3-borono-4-methylbenzoate or its more stable pinacol ester derivative.

  • A heteroaryl halide : 2,6-Dibromopyridine.

The choice to place the boronic ester on the benzoate fragment and the halide on the pyridine is strategic. Arylboronic esters are typically more stable and easier to handle than many heteroarylboronic esters, which can be prone to protodeboronation, particularly with nitrogen-containing heterocycles.[6][7] Furthermore, 2,6-dibromopyridine is a readily available commercial starting material, and the selective mono-coupling at the C2 position is a well-precedented transformation.

The following diagram illustrates this retrosynthetic logic.

G cluster_precursors target This compound (Target Molecule) disconnection C(aryl)-C(aryl) Disconnection (Suzuki Coupling) target->disconnection precursors Precursor Set disconnection->precursors precursor1 Methyl 3-(boronopinacolato)-4-methylbenzoate precursors->precursor1 Arylboronic Ester precursor2 2,6-Dibromopyridine precursors->precursor2 Heteroaryl Halide start1 Methyl 3-bromo-4-methylbenzoate precursor1->start1 Miyaura Borylation start2 Bis(pinacolato)diboron precursor1->start2 Miyaura Borylation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

A successful synthesis relies on the efficient preparation of its key building blocks. This section details the validated protocols for obtaining the necessary precursors.

Preparation of Methyl 3-(boronopinacolato)-4-methylbenzoate

This precursor is synthesized from the commercially available Methyl 3-bromo-4-methylbenzoate via a Miyaura borylation reaction. This reaction provides a direct and high-yielding route to the required arylboronic ester.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromo-4-methylbenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.1 eq.), and potassium acetate (KOAc) (3.0 eq.).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

  • Catalyst Introduction: To the degassed mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-(boronopinacolato)-4-methylbenzoate as a white solid.

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a robust and efficient catalytic system for borylation reactions, offering a good balance of activity and stability.

  • Base (KOAc): A mild base like potassium acetate is sufficient to facilitate the catalytic cycle without promoting unwanted side reactions, such as ester hydrolysis.

  • Inert Atmosphere: This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

Precursor: 2,6-Dibromopyridine

2,6-Dibromopyridine is a common and commercially available reagent. For instances where it must be synthesized, a standard method involves the diazotization of 2-amino-6-bromopyridine in the presence of a bromide source. However, purchasing this material is the most time and resource-efficient approach. A reliable synthesis from 2-aminopyridine involves a Sandmeyer-type reaction.[8][9][10]

The Forward Synthesis: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final C-C bond formation can be executed. The Suzuki-Miyaura coupling provides a powerful and convergent method to assemble the final product. The key to success is achieving selective mono-arylation of the 2,6-dibromopyridine. This is readily accomplished by controlling the stoichiometry of the coupling partners.

G compoundA Methyl 3-(boronopinacolato)-4-methylbenzoate reaction_step Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 85 °C compoundA->reaction_step compoundB 2,6-Dibromopyridine compoundB->reaction_step product This compound reaction_step->product

Caption: Forward synthesis via Suzuki-Miyaura coupling.

Experimental Protocol:

  • Setup: To a Schlenk flask under an inert atmosphere, add Methyl 3-(boronopinacolato)-4-methylbenzoate (1.0 eq.), 2,6-dibromopyridine (1.2-1.5 eq.), and powdered potassium carbonate (K₂CO₃) (3.0 eq.). Using a slight excess of the dibromopyridine ensures full conversion of the more valuable boronic ester.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Degassing: Thoroughly degas the mixture by bubbling argon through it for 20-30 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 eq.) to the reaction vessel.

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 8-12 hours, or until reaction completion is confirmed by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target compound.

Causality of Experimental Choices:

  • Base (K₂CO₃): An aqueous base is required to activate the boronic ester for the transmetalation step with the palladium center.

  • Solvent System (Dioxane/H₂O): This biphasic system effectively solubilizes both the organic precursors and the inorganic base, allowing the reaction to proceed efficiently.

  • Stoichiometry: Using an excess of 2,6-dibromopyridine drives the reaction to completion with respect to the boronic ester and minimizes the formation of the diarylated byproduct. The unreacted dibromopyridine is easily separated during chromatography.

Data Summary

The following table provides expected parameters for the described synthetic sequence. Actual results may vary based on scale and specific laboratory conditions.

StepKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Avg. Yield (%)
Borylation Methyl 3-bromo-4-methylbenzoate, B₂pin₂Pd(dppf)Cl₂/KOAcDioxane80-9012-1680-90
Suzuki Coupling Arylboronic ester, 2,6-DibromopyridinePd(dppf)Cl₂/K₂CO₃Dioxane/H₂O85-958-1270-85

Conclusion

The retrosynthetic analysis presented herein identifies a robust and highly efficient pathway for the synthesis of this compound. By leveraging a strategic Suzuki-Miyaura cross-coupling as the key bond-forming step, this approach utilizes stable, readily accessible precursors and well-established, high-yielding reaction protocols. The detailed experimental procedures and the rationale behind the choice of reagents and conditions provide a solid foundation for the successful execution of this synthesis in a research or process development setting. The final product retains a bromine handle, which allows for further synthetic elaboration, making this route valuable for creating diverse compound libraries for drug discovery programs.

References

  • Organic Syntheses Procedure: 2-Bromopyridine. Organic Syntheses. Available at: [Link]

  • van der Does, L., & den Hertog, H. J. (1966). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 85(9), 951-963. Available at: [Link]

  • Dai, X., & Stradiotto, M. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(20), 7246-7247. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(12), 2265-2268. Available at: [Link]

  • Craig, L. C. (1934). The Diazotization of 2-Aminopyridine. A New Method for the Preparation of 2-Bromopyridine. Journal of the American Chemical Society, 56(1), 231-232. Available at: [Link]

  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Knochel, P., et al. (2011). The Negishi Cross-Coupling Reaction. Angewandte Chemie International Edition, 50(40), 9588-9633. Available at: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

  • Dienes, Y., et al. (2007). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 129(21), 6712-6713. Available at: [Link]

  • Organic Reactions. The Negishi Cross-Coupling Reaction. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted pyridine ring linked to a substituted benzene ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast array of biologically active compounds and functional materials. The ability to further functionalize this molecule at the bromine position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of photophysical properties in materials science.

These application notes provide a comprehensive guide to employing this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and provide insights into overcoming common challenges associated with the coupling of heteroaryl halides.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[1] The catalytic cycle can be understood through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step can be influenced by the electron density of the aryl halide; however, the presence of the electron-withdrawing pyridine nitrogen generally facilitates this process.[2]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species. The choice of base is crucial and can significantly impact the reaction rate and yield.[3]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-Br]L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl [Ar-Pd(II)-Ar']L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BaseComplex [Ar'-B(OH)₃]⁻ BoronicAcid->BaseComplex BaseComplex->Transmetalation

Synthesis of this compound

A potential synthetic route to the title compound involves a Suzuki or Stille coupling strategy. A plausible disconnection suggests coupling a derivative of 3-bromo-4-methylbenzoic acid with a suitable 2-bromopyridine synthon.

Step 1: Synthesis of Methyl 3-bromo-4-methylbenzoate

3-Bromo-4-methylbenzoic acid serves as a key starting material.[4][5] It can be esterified to its methyl ester using standard procedures, such as reaction with oxalyl chloride followed by methanol.[6]

Protocol for Esterification:

  • To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Suspend the residue in methanol and stir.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography to afford Methyl 3-bromo-4-methylbenzoate.

Step 2: Synthesis of the Biaryl Precursor

The coupling of a suitable boron or tin derivative of methyl 3-bromo-4-methylbenzoate with 2,6-dibromopyridine can be envisioned. Alternatively, the boronic acid of the methyl 3-amino-4-methylbenzoate can be coupled with 2-bromopyridine. Given the commercial availability and established reactivity of 2,6-dibromopyridine, a selective mono-coupling is a feasible approach.[7][8]

Experimental Protocols for Suzuki Coupling

The following protocols are designed as a starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates with a Buchwald Ligand

For sterically hindered or electron-deficient boronic acids, a more active catalytic system is often required. Buchwald ligands, which are bulky and electron-rich phosphines, are highly effective in these cases.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed toluene and water in a 10:1 ratio via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

Data Presentation: Comparison of Reaction Conditions

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10060-85A good starting point for simple arylboronic acids.
Pd(dppf)Cl₂Cs₂CO₃DMF100-12070-95Effective for a broader range of substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11075-98Recommended for sterically hindered or challenging couplings.
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O10080-99Another excellent option for difficult substrates.

Yields are representative and will vary depending on the specific boronic acid used.

Troubleshooting Common Issues

Troubleshooting_Suzuki Start Low or No Yield Catalyst Catalyst Deactivation? Start->Catalyst Base Ineffective Base? Start->Base Conditions Suboptimal Conditions? Start->Conditions SideReaction Side Reactions? Start->SideReaction Sol_Catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Ensure inert atmosphere. Catalyst->Sol_Catalyst Yes Sol_Base Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Ensure base is finely powdered and dry. Base->Sol_Base Yes Sol_Conditions Increase reaction temperature. Screen different solvents (e.g., Toluene, Dioxane, DMF). Conditions->Sol_Conditions Yes Sol_SideReaction Use boronic esters to prevent protodeboronation. Ensure rigorous degassing to prevent homocoupling. SideReaction->Sol_SideReaction Yes

Low or No Yield:

  • Cause: Catalyst deactivation due to coordination of the pyridine nitrogen to the palladium center.[9]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to sterically shield the metal center.

  • Cause: Inefficient transmetalation.

    • Solution: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if running in a non-aqueous system.

  • Cause: Low reaction temperature.

    • Solution: Increase the reaction temperature, considering the boiling point of the solvent. Microwave irradiation can also be beneficial.

Formation of Side Products:

  • Cause: Protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen).

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Using milder bases like KF can sometimes mitigate this issue.[3]

  • Cause: Homocoupling of the boronic acid.

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.

References

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Byju's. (n.d.). Suzuki Coupling Reaction. Byju's. Retrieved from [Link]

  • (This reference is not available)
  • ACS Omega. (2025, August 10). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Publications. Retrieved from [Link]

  • (This reference is not available)
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

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Application Notes and Protocols: Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bifunctional Intermediates in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate stands out as a highly versatile bifunctional intermediate. Its structure, incorporating a brominated pyridine ring and a methyl benzoate moiety, offers two distinct points for chemical modification. This strategic arrangement allows for sequential and controlled diversification, making it a valuable building block in the synthesis of targeted therapeutics. Notably, this intermediate is a key component in the synthesis of Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor used for the treatment of tenosynovial giant cell tumors.[1][2] The inherent reactivity of the bromo- and ester groups enables a range of cross-coupling and derivatization reactions, providing access to a diverse chemical space for drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is crucial for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1094217-61-4[3][4]
Molecular Formula C13H10BrNO2[3]
Molecular Weight 292.13 g/mol [3]
Appearance Off-white to pale yellow solidVendor Data
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). Insoluble in water.General Chemical Knowledge

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[5][7]

    • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[5][7]

    • Inhalation: If inhaled, move the person to fresh air.[5][7]

    • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention in all cases of exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[8][9][10][11][12]

Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or boronic ester) with a halide (in this case, the aryl bromide) in the presence of a palladium catalyst and a base.[9][10][12]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base (e.g., K2CO3) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Solvent (e.g., Dioxane/Water) Heating Heat to Reflux (e.g., 80-100 °C) Reactants->Heating Combine & Degas Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by a degassed mixture of 1,4-dioxane and water (typically a 3:1 to 4:1 ratio).

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Concentrate the filtrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Table 2: Troubleshooting Suzuki-Miyaura Reactions

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst that is activated in situ.
Insufficiently degassed solventsEnsure thorough degassing of solvents to remove oxygen, which can deactivate the catalyst.
Ineffective baseTry a different base, such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4).
Formation of Side Products Homocoupling of the boronic acidUse a slight excess of the aryl bromide or add the boronic acid portion-wise.
Protodeborylation of the boronic acidEnsure the reaction is not overheated and that the base is not too strong.

Application in the Synthesis of Pexidartinib

This compound is a documented intermediate in some synthetic routes towards Pexidartinib.[1][2] While the exact industrial synthesis of Pexidartinib may vary, the utility of this intermediate lies in its ability to be transformed into key structural motifs of the final drug molecule. For instance, the bromopyridine moiety can be a precursor to the aminopyridine core of Pexidartinib through subsequent coupling and amination reactions.

Diagram 2: Conceptual Synthetic Pathway

Pexidartinib_Synthesis Intermediate Methyl 3-(6-bromopyridin-2-yl) -4-methylbenzoate Coupling Suzuki or other Cross-Coupling Intermediate->Coupling Functionalization Further Functional Group Interconversion Coupling->Functionalization Amine_Introduction Introduction of (5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl moiety Functionalization->Amine_Introduction Final_Steps Side Chain Addition & Final Modifications Amine_Introduction->Final_Steps Pexidartinib Pexidartinib Final_Steps->Pexidartinib

Caption: A conceptual pathway illustrating the use of the intermediate in Pexidartinib synthesis.

Conclusion

This compound is a strategically designed intermediate with significant applications in pharmaceutical synthesis. Its bifunctional nature allows for a modular and efficient approach to the construction of complex drug molecules. The protocols and guidelines presented herein are intended to provide researchers and drug development professionals with a foundational understanding of its utility, particularly in the context of palladium-catalyzed cross-coupling reactions. As with any chemical process, careful optimization of reaction conditions is necessary to achieve high yields and purity of the desired products.

References

  • CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents. (n.d.).
  • CN113429342A - Synthesis method of pexidaltinib intermediate - Google Patents. (n.d.).
  • Chemical structure of pexidartinib (Turalio). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, November 29). Retrieved from [Link]

  • Material Safety Data Sheet. (2011, June 1). Retrieved from [Link]

  • SAFETY DATA SHEET. (2009, September 22). Retrieved from [Link]

  • Suzuki-Miyaura Coupling†. (n.d.). Retrieved from [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Methyl-4-bromo benzoic acid | Alzchem Group. (n.d.). Retrieved from [Link]

  • Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed - NIH. (n.d.). Retrieved from [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (n.d.). Retrieved from [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. (2017, October 26). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Methyl 4-bromo-2-methylbenzoate | C9H9BrO2 | CID 22031226 - PubChem. (n.d.). Retrieved from [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. (n.d.). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmaceutical Intermediates – Synfine Drugs Private Limited. (n.d.). Retrieved from [Link]

  • Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed. (2016, January 1). Retrieved from [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed. (2020, January 1). Retrieved from [Link]

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Cross-coupling reactions with Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Authored by a Senior Application Scientist

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing This compound in key palladium-catalyzed cross-coupling reactions. The 2-arylpyridine scaffold is a privileged structure in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2][3] This building block offers a synthetically versatile handle for the construction of complex molecular architectures through the strategic functionalization of its reactive C-Br bond.

This document moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, empowering scientists to not only replicate but also troubleshoot and adapt these powerful synthetic transformations.

The Strategic Value of the Core Scaffold

This compound is an exemplary substrate for diversification. It contains several key features:

  • A 2-Bromopyridine Moiety: The carbon-bromine bond at the 2-position of the pyridine ring is an excellent electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions.[4][5] The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-determining.[6]

  • Potential for Catalyst Interaction: The pyridine nitrogen itself can coordinate with the palladium catalyst.[7] This can sometimes inhibit the catalytic cycle, making the judicious selection of ligands and conditions crucial to achieve high efficiency.

  • Ester Functionality: The methyl ester group is a common feature in drug candidates and provides a site for further modification (e.g., hydrolysis and amide coupling). However, it is sensitive to strongly basic conditions, a factor that must be considered when selecting reagents.[8]

This guide will focus on four cornerstone cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and Heck Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating carbon-carbon bonds, typically between aryl halides and organoboron compounds.[9][10] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[9][11] The low toxicity of the boron-based reagents and byproducts also makes it an attractive method for industrial-scale synthesis.[10]

Causality and Mechanism

The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12][13][14] A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium during transmetalation.[10][12]

G Pd0 Pd(0)L₂ OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition ArBr Methyl 3-(6-bromopyridin-2-yl) -4-methylbenzoate ArBr->OA_Complex TM_Complex Pd(II) Transmetalation Complex OA_Complex->TM_Complex BoronicAcid R-B(OH)₂ + Base AteComplex [R-B(OH)₃]⁻ BoronicAcid->AteComplex Activation AteComplex->TM_Complex Transmetalation TM_Complex->center Reductive Elimination Product Coupled Product (Ar-R) center->Pd0 center->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Scientist's Commentary

The choice of catalyst, ligand, and base is critical when working with a heteroaromatic substrate like this.

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, systems using bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands often provide higher yields and faster reaction times, especially with challenging substrates.[15] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. For heteroaromatic halides, DPPF (1,1'-Bis(diphenylphosphino)ferrocene) is also a reliable choice.[16]

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. Cs₂CO₃ is more soluble in organic solvents and can often accelerate the reaction. Given the presence of a methyl ester, strong bases like NaOt-Bu should be avoided to prevent hydrolysis. Powdered KF can be used for particularly sensitive substrates.[15]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common, as water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.

Representative Suzuki-Miyaura Protocol
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O1004-12
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O1002-6
3-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)DME/H₂O906-16
Pyridine-3-boronic acidPd(OAc)₂ (2) / XPhos (4)K₂CO₃ (3)t-BuOH/H₂O1004-12

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[17][18] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, replacing harsher classical methods.[17][19]

Causality and Mechanism

Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[8][20] The base plays a crucial role in deprotonating the amine after it coordinates to the palladium center, which is necessary for the final reductive elimination step.[6]

G Pd0 Pd(0)L₂ OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition ArBr Methyl 3-(6-bromopyridin-2-yl) -4-methylbenzoate ArBr->OA_Complex Amine_Complex [L₂Pd(Ar)(NHR₂)]⁺Br⁻ OA_Complex->Amine_Complex Amine R₂NH Amine->Amine_Complex Amido_Complex L₂Pd(Ar)(NR₂) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation Base Base Base->Amine_Complex Amido_Complex->center Reductive Elimination Product Coupled Product (Ar-NR₂) center->Pd0 center->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Scientist's Commentary
  • Base Selection: The choice of base is critical and often depends on the nucleophilicity of the amine and the functional groups present. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective but is incompatible with base-sensitive groups like our methyl ester.[8] For this substrate, weaker bases like Cs₂CO₃ or K₃PO₄ are the preferred choice.[8][21]

  • Ligand Choice: Modern Buchwald-Hartwig aminations rely heavily on specialized, bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, BrettPhos).[20] These ligands accelerate the rate-limiting reductive elimination step and are essential for coupling less reactive aryl chlorides or sterically hindered amines. The choice of ligand can dramatically affect reaction efficiency.

  • Ammonia Equivalents: For the synthesis of primary anilines, direct coupling with ammonia can be challenging. Using an "ammonia equivalent" like benzophenone imine, followed by hydrolysis, is a common and effective strategy.[20]

Representative Buchwald-Hartwig Protocol
  • Reaction Setup: In a glovebox, add the base (e.g., K₃PO₄, 1.5-2.0 equiv) to an oven-dried Schlenk flask or vial. Add the palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%) and the ligand (if needed).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH or Toluene, 0.1-0.2 M).[20]

  • Reaction: Seal the vessel and heat with vigorous stirring to the required temperature (typically 100-120 °C).

  • Monitoring: Monitor the reaction by LC-MS. These reactions can be sensitive to air, so sampling should be done carefully.

  • Work-up: After cooling, partition the mixture between ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

AmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)
MorpholineBrettPhos Pd G3 (2)K₃PO₄ (1.5)t-BuOH100
AnilineXPhos Pd G3 (2)Cs₂CO₃ (1.5)Toluene110
n-HexylamineRuPhos Pd G3 (3)K₃PO₄ (2.0)Dioxane100
Benzophenone ImineBINAP/Pd₂(dba)₃ (5)Cs₂CO₃ (1.5)Toluene110

Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, creating conjugated enyne systems and arylalkynes.[22][23] This reaction is distinguished by its use of a dual-catalyst system, typically involving a palladium complex and a copper(I) salt co-catalyst.[22][24]

Causality and Mechanism

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper-acetylide species and subsequent reductive elimination.[23] The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by coordination with the Cu(I) salt to form the crucial copper-acetylide intermediate that participates in the transmetalation step.[23]

Application Scientist's Commentary
  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, which rapidly transmetalates with the Pd(II) complex. However, a major side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[25] To minimize this, it is crucial to maintain strictly anaerobic conditions and use the minimum effective amount of CuI (1-5 mol%).

  • Base and Solvent: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[22]

  • Copper-Free Protocols: To avoid issues with homocoupling and copper contamination in the final product, copper-free Sonogashira protocols have been developed. These typically require higher catalyst loadings or more specialized ligands and may proceed at a slower rate.

Representative Sonogashira Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 2-5 mol%).[22]

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv). Stir for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise to the mixture.

  • Reaction: Heat the reaction to the desired temperature (can range from room temperature to 80 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of NH₄Cl to remove the amine salt and copper catalyst.[23] Separate the organic layer, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (3)Et₃N (2)DMF60
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPA (2)THFRT
1-HeptynePd(OAc)₂ (2)/PPh₃ (4)CuI (2)Et₃N (2.5)Acetonitrile80
Propargyl alcoholPdCl₂(PPh₃)₂ (4)CuI (4)Et₃N (3)DMF50

Heck Coupling: Forging C(sp²)–C(sp²) Vinyl Bonds

The Mizoroki-Heck reaction creates a carbon-carbon bond between an aryl halide and an alkene.[26] It is a powerful tool for the synthesis of substituted olefins, such as styrenes and cinnamates, which are valuable intermediates in organic synthesis.[27]

Causality and Mechanism

The standard mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkene (migratory insertion or carbopalladation), and subsequent β-hydride elimination to release the vinylated product and a palladium-hydride species.[28] The final step is the reductive elimination of HX by a base to regenerate the active Pd(0) catalyst.[28]

Application Scientist's Commentary
  • Regioselectivity: For terminal alkenes like styrenes or acrylates, the migratory insertion typically occurs at the less substituted carbon, leading to the trans isomer as the major product after β-hydride elimination.

  • Catalyst System: The classic catalyst is Pd(OAc)₂ with phosphine ligands like P(o-tol)₃ or PPh₃. Phosphine-free conditions, often using palladium acetate with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), have also been developed and can be very effective, particularly under microwave irradiation.[27]

  • Base: An organic base like Et₃N or an inorganic base like K₂CO₃ or NaOAc is required to neutralize the HBr generated during the catalytic cycle.

Representative Heck Protocol
  • Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), any necessary ligand (e.g., P(o-tol)₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5 equiv) in a pressure tube or sealed vial.

  • Solvent Addition: Add an anhydrous polar aprotic solvent like DMF, NMP, or acetonitrile.

  • Reaction: Seal the vessel and heat to a high temperature (typically 100-140 °C). Microwave irradiation can significantly shorten reaction times.[27]

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

AlkeneCatalyst System (mol%)Base (equiv)SolventTemp (°C)
StyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N (1.5)DMF120
n-Butyl acrylatePd(OAc)₂ (3)K₂CO₃ (2)NMP130
AcrylonitrilePdCl₂(PPh₃)₂ (5)NaOAc (2)DMA110
4-VinylpyridinePd(OAc)₂ (2) / TBAB (1 equiv)K₂CO₃ (2)DMF/H₂O140

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (n.d.). Retrieved from [Link]

  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. (2025). Request PDF. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis. Retrieved from [Link]

  • Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. (2001). Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. Retrieved from [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. Retrieved from [Link]

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. (2001). ACS Publications. Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. Retrieved from [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). Arkivoc. Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry. Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI. Retrieved from [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. Retrieved from [Link]

  • A water-soluble adamantyl-substituted N-heterocyclic carbene palladium complex as a recyclable catalyst for Suzuki-Miyaura Coupling. (n.d.). RSC Advances. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (n.d.). Patsnap. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

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The Strategic Application of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate, a biaryl compound featuring a brominated pyridine ring coupled to a substituted benzoate, has emerged as a key intermediate with significant applications in medicinal chemistry. Its structural motifs provide a robust platform for the synthesis of complex molecules, particularly in the development of modulators for critical neurological targets. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction to a Versatile Scaffold

This compound (CAS No. 1020718-65-3) is a chemical intermediate of significant interest due to its utility in constructing molecules that can interact with biological systems. The core structure, a 2-substituted pyridine linked to a benzoic acid derivative, is a common feature in many biologically active compounds. The bromine atom on the pyridine ring serves as a crucial handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical functionalities, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The primary application of this building block and its close analogs lies in the field of neuroscience research, specifically in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of physiological and pathological processes, including pain, anxiety, and addiction. Compounds derived from scaffolds similar to this compound have been investigated as Negative Allosteric Modulators (NAMs) of nAChRs.[1][2] NAMs represent a promising therapeutic strategy as they can fine-tune receptor activity rather than simply blocking it, potentially leading to drugs with improved selectivity and fewer side effects.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by an esterification of the resulting carboxylic acid. This approach offers a reliable and scalable route to the desired product.

Diagram of the Synthetic Pathway

Synthetic Pathway Figure 1: Synthetic Pathway to this compound A 2,6-Dibromopyridine C 3-(6-Bromopyridin-2-yl)-4-methylbenzoic acid A->C Suzuki-Miyaura Coupling Pd Catalyst, Base B (3-Carboxy-4-methylphenyl)boronic acid B->C D This compound C->D Esterification Methanol, Acid Catalyst

Caption: Synthetic route from commercially available starting materials.

Protocol 1: Synthesis of 3-(6-Bromopyridin-2-yl)-4-methylbenzoic Acid via Suzuki-Miyaura Coupling

This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-dibromopyridine with (3-carboxy-4-methylphenyl)boronic acid. The reaction conditions are based on established procedures for similar couplings.[3][4][5]

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Example)Molar Eq.
2,6-Dibromopyridine626-05-1236.90 g/mol 2.37 g1.0
(3-Carboxy-4-methylphenyl)boronic acid163310-88-7179.96 g/mol 2.16 g1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 0.112 g0.05
SPhos657408-07-6410.51 g/mol 0.410 g0.1
Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol 4.25 g2.0
1,4-Dioxane123-91-1-40 mL-
Water (degassed)7732-18-5-10 mL-

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 eq), (3-carboxy-4-methylphenyl)boronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 eq) and SPhos (0.1 eq) and add them to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(6-bromopyridin-2-yl)-4-methylbenzoic acid.

Protocol 2: Esterification to this compound

This protocol details the acid-catalyzed esterification of the carboxylic acid synthesized in Protocol 1. This is a standard and efficient method for the preparation of methyl esters.[6]

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Example)
3-(6-Bromopyridin-2-yl)-4-methylbenzoic acid-306.15 g/mol 3.06 g
Methanol (Anhydrous)67-56-1-50 mL
Sulfuric Acid (Concentrated)7664-93-9-0.5 mL

Procedure:

  • Reaction Setup: Dissolve 3-(6-bromopyridin-2-yl)-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acid Addition: Carefully add concentrated sulfuric acid dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, this compound, can be further purified by recrystallization or flash column chromatography if necessary.

Application in the Synthesis of Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulators

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The bromine atom on the pyridine ring is a key functional group that allows for further elaboration of the molecule, typically through another cross-coupling reaction.

Diagram of Application Workflow

Application Workflow Figure 2: Application of the Title Compound in nAChR Modulator Synthesis A This compound C Substituted Biaryl Intermediate A->C Suzuki-Miyaura or Buchwald-Hartwig Coupling B Aryl/Heteroaryl Boronic Acid or Ester B->C D Final nAChR Modulator C->D Further Functionalization (e.g., Amidation, Reduction)

Caption: General workflow for elaborating the core scaffold.

Protocol 3: Representative Suzuki-Miyaura Coupling for the Synthesis of a Biaryl nAChR Modulator Precursor

This protocol provides a general method for the coupling of this compound with an arylboronic acid, a common step in the synthesis of nAChR modulators.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Example)Molar Eq.
This compound1020718-65-3306.15 g/mol 1.53 g1.0
Arylboronic Acid---1.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56 g/mol 0.289 g0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 1.06 g2.0
Toluene108-88-3-20 mL-
Ethanol64-17-5-5 mL-
Water (degassed)7732-18-5-5 mL-

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Solvent Addition: Add the solvent system of toluene, ethanol, and degassed water.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

This biaryl product can then be subjected to further chemical transformations, such as hydrolysis of the ester followed by amidation, to yield the final nAChR modulator.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its synthesis via a robust Suzuki-Miyaura coupling and subsequent esterification provides a reliable source of this key intermediate. The true utility of this compound is realized in its application as a scaffold for the synthesis of complex bioactive molecules, particularly negative allosteric modulators of neuronal nicotinic acetylcholine receptors. The protocols and workflows detailed in this guide are intended to empower researchers to leverage this versatile compound in their drug discovery efforts, paving the way for the development of novel therapeutics for a range of neurological disorders. The continued exploration of derivatives based on this scaffold holds significant promise for advancing the field of medicinal chemistry.

References

  • Henderson, B. J., et al. (2010). Negative allosteric modulators that target human α4β2 neuronal nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 334(3), 769–782.
  • El-Sayed, M. A. (2015).
  • Timmermann, D. B., et al. (2007). Negative allosteric modulation of nicotinic acetylcholine receptors blocks nicotine self-administration in rats. The Journal of pharmacology and experimental therapeutics, 323(1), 298–308.
  • Papke, R. L., et al. (2009). Effect of Novel Negative Allosteric Modulators of Neuronal Nicotinic Receptors on Cells Expressing Native and Recombinant Nicotinic Receptors: Implications for Drug Discovery. JPET, 329(2), 746-758.
  • Abdrakhmanova, G. R., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. Neuropharmacology, 59(6), 511-518.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Suzuki, A. (2002). Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Pure and Applied Chemistry, 74(9), 1533-1540.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive 6-bromo-2-substituted pyridine ring linked to a functionalized benzene ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom on the electron-deficient pyridine ring serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures.[1]

This guide provides detailed protocols and technical insights for several critical palladium-catalyzed transformations utilizing this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. Understanding the nuances of each reaction is crucial for researchers aiming to leverage this compound in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Synthesis of the Starting Material: this compound

While commercially available from suppliers such as BLDpharm and BenchChem, understanding the synthesis of this compound (CAS 1094217-61-4) can be beneficial.[1][2] A plausible and commonly employed synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. For instance, the coupling of 2,6-dibromopyridine with (3-(methoxycarbonyl)-4-methylphenyl)boronic acid would selectively react at the more reactive 2-position of the dibromopyridine due to electronic effects, yielding the desired product. Subsequent purification by column chromatography would afford the title compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo-2-pyridyl moiety is an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and mechanistic considerations for key transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[3] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of catalyst and ligand is critical, especially with pyridine-containing substrates which can coordinate to the palladium center and inhibit catalysis.[4]

  • Ligand: Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and its selection is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Illustrative Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

ParameterRecommended Conditions
Reactants This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
Temperature 80-100 °C
Time 12-24 hours

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides.[6] This transformation is particularly valuable for creating aniline and heteroarylamine derivatives that are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is crucial to prevent catalyst deactivation by the amine substrate and the pyridine nitrogen.[7] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often effective.[6][7]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.

Illustrative Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation (R1R2NH, Base) Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Reductive Elimination Ar-NR1R2->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

ParameterRecommended Conditions
Reactants This compound (1.0 equiv), Amine (1.2-1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or RuPhos (4 mol%)
Base NaOt-Bu or LHMDS (1.5-2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 12-24 hours

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in medicinal chemistry and materials science.[8][9]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

  • Solvent: Anhydrous, polar aprotic solvents like THF or DMF are commonly used.

Illustrative Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Regeneration H-C≡CR H-C≡CR Cu-C≡CR Cu-C≡CR H-C≡CR->Cu-C≡CR Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

ParameterRecommended Conditions
Reactants This compound (1.0 equiv), Terminal Alkyne (1.1-1.5 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
Co-catalyst CuI (5-10 mol%)
Base Et₃N or DIPEA (2.0-3.0 equiv)
Solvent THF or DMF
Temperature Room Temperature to 80 °C
Time 6-24 hours

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[11] It is a valuable tool for the synthesis of substituted alkenes.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst precursor.

  • Ligand: While some Heck reactions can be performed ligand-free, the use of phosphine ligands like P(o-tol)₃ or PPh₃ can improve catalyst stability and reactivity.

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX formed during the reaction.[12]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly employed.

Illustrative Catalytic Cycle: Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Ar-Alkene Ar-Alkene Sigma-Alkyl Pd Complex->Ar-Alkene Beta-Hydride Elimination Ar-Alkene->Pd(0)L2 Catalyst Regeneration (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction

ParameterRecommended Conditions
Reactants This compound (1.0 equiv), Alkene (1.2-1.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%) (Optional)
Base Et₃N or K₂CO₃ (1.5-2.0 equiv)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Time 12-24 hours

Step-by-Step Methodology:

  • To a reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to the specified temperature under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, perform an aqueous workup and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation of aryl halides is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and other functional groups.[11]

Causality Behind Experimental Choices:

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred over more toxic cyanide sources like KCN or NaCN.[13][14]

  • Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be employed. The choice often depends on the reactivity of the aryl halide.

  • Solvent: Polar aprotic solvents such as DMF or DMAc are typically used.

Experimental Protocol: Palladium-Catalyzed Cyanation

ParameterRecommended Conditions
Reactants This compound (1.0 equiv)
Cyanide Source Zn(CN)₂ (0.6-1.0 equiv) or K₄[Fe(CN)₆] (0.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%)
Ligand dppf (4-10 mol%) or XPhos (4 mol%)
Solvent DMF or DMAc
Temperature 100-140 °C
Time 12-24 hours

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere, add this compound and the cyanide source.

  • Add the palladium catalyst and ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting nitrile by column chromatography.

General Experimental Workflow

The successful execution of these palladium-catalyzed reactions relies on a systematic and careful experimental setup.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Assembly (Substrate, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition (Anhydrous, Degassed) B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC, LC-MS, GC-MS) D->E F 6. Quenching & Extraction E->F G 7. Drying & Concentration F->G H 8. Purification (Column Chromatography) G->H

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

This compound is a highly valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse array of complex molecules. Careful consideration of the catalyst, ligand, base, and solvent system, tailored to the specific reaction and coupling partners, is paramount for achieving high yields and purity. These transformations open up numerous avenues for the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hussein, A. A., et al. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Parvathaneni, S. P., et al. (2014). N,N′-Mono substituted acyclic thioureas: Efficient ligands for the palladium catalyzed Heck reaction of deactivated aryl bromides.
  • Lipshutz, B. H., et al. (2011).
  • Szostak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Chen, J., et al. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. PubMed.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629–1633.
  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Patel, P. S., et al. (2012). Synthesis and characterization of 3-( -aminophenyl)-6-bromo-2-methylquinazolin-4-one and its Schiff bases. Journal of Chemical and Pharmaceutical Research, 4(4), 1947-1949.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Sigman, M. S., et al. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC.
  • Hao, Y., et al. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Parvathaneni, S. P., et al. (2014). Heck reaction of aryl halides and styrenes.
  • ResearchGate. (n.d.). Heck reaction of bromides with styrene. Retrieved from [Link]

  • Wang, Y., et al. (2012).
  • Al-Masum, M., & Kumar, C. (2010). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • ResearchGate. (2010). (PDF)

Sources

Application Notes and Protocols for Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Bromopyridin-2-yl Moiety in Modern Agrochemicals

The pyridine ring is a cornerstone of numerous successful agrochemicals, contributing to a wide range of biological activities including insecticidal, herbicidal, and fungicidal properties.[1][2][3] Its presence can influence the molecule's polarity, metabolic stability, and binding affinity to target proteins. Within this chemical class, molecules featuring a 6-bromopyridin-2-yl scaffold are of particular strategic importance. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various substituents, facilitating the exploration of structure-activity relationships and the optimization of biological efficacy.

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a key intermediate that embodies this strategic design. It combines the reactive 6-bromopyridine unit with a substituted benzoate ester, providing a platform for the synthesis of complex molecules with potential agrochemical applications. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of novel agrochemicals, with a focus on a proposed synthetic pathway to a novel herbicide candidate.

Proposed Application: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide

This section outlines a proposed synthetic route for a novel herbicidal agent based on the 3-(pyridin-2-yl)benzothiazol-2-one scaffold, which has been identified as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[4] The synthesis will utilize this compound as a key starting material.

Logical Framework for the Proposed Synthesis

The proposed synthetic workflow is a multi-step process that leverages established and reliable chemical transformations. The core of the strategy is the functionalization of the 6-bromopyridine moiety via a nucleophilic aromatic substitution reaction, followed by modifications to the benzoate portion of the molecule to introduce the desired pharmacophore.

G A This compound B Nucleophilic Aromatic Substitution with 6-hydroxybenzothiazol-2-one A->B K2CO3, DMF, 110 °C C Intermediate: Methyl 3-(6-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yloxy)pyridin-2-yl)-4-methylbenzoate B->C D Hydrolysis of the Methyl Ester C->D LiOH, THF/H2O E Intermediate: 3-(6-(2-oxo-2,3-dihydrobenzo[d]thiazol-6-yloxy)pyridin-2-yl)-4-methylbenzoic acid D->E F Amide Coupling with various amines E->F EDCI, HOBt, DIPEA G Final Product: Library of Novel PPO Inhibitor Candidates F->G

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the Versatile Building Block Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dysregulation of protein kinase activity is a fundamental driver of numerous pathologies, most notably cancer, positioning kinases as premier targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has been significantly advanced by the use of "privileged scaffolds"—core molecular structures that are amenable to synthetic modification and capable of binding to the highly conserved ATP-binding site of kinases.[1] This application note provides an in-depth guide for researchers and drug development professionals on the strategic utilization of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate , a highly versatile starting material for the synthesis of a diverse array of potent kinase inhibitors. We will explore core synthetic methodologies, provide detailed, field-tested protocols, and explain the causal logic behind experimental choices, empowering researchers to accelerate their discovery programs.

The Strategic Importance of the 2-Arylpyridine Scaffold

The 2-arylpyridine motif is a cornerstone in the architecture of numerous clinically successful kinase inhibitors. This structural arrangement is particularly effective because the pyridine nitrogen can form a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[1] The attached aryl ring, in our case a methylbenzoate group, is positioned to occupy an adjacent hydrophobic pocket, providing a platform for modifications that can enhance potency and selectivity.

This compound (CAS No. 1020718-65-3) is an exemplary building block for several reasons:

  • The 6-Bromo Substituent: This serves as a robust and reliable synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1]

  • The Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid, which can then be converted into a variety of amides or other functional groups to probe interactions within the solvent-exposed region of the kinase.

  • The Biaryl Core: The inherent structure is a validated pharmacophore present in advanced kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK), such as Ceritinib and Brigatinib.[3][4]

Caption: Key diversification points on the core scaffold.

Core Synthetic Methodologies: Cross-Coupling Reactions

The bromine atom on the pyridine ring is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and broad substrate scope.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for constructing the aniline linkages prevalent in Type I and Type II kinase inhibitors. This reaction allows for the direct coupling of the bromopyridine with a primary or secondary amine.

Expertise & Experience: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is often a successful starting point. The ligand's wide bite angle facilitates the crucial reductive elimination step. A moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without promoting unwanted side reactions.

This protocol describes a general procedure for the coupling of this compound with a representative aniline.

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound306.151.0306 mgStarting Material
Substituted AnilineVaries1.21.2 mmolCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02 (2 mol%)18.3 mgPalladium Catalyst
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.04 (4 mol%)23.1 mgLigand
Cesium Carbonate (Cs₂CO₃)325.822.0652 mgBase
1,4-Dioxane (anhydrous)88.11-5 mLSolvent

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the base and palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

G start Combine Reactants: - Bromopyridine (1.0 eq) - Aniline (1.2 eq) - Cs₂CO₃ (2.0 eq) inert Evacuate & Backfill with Inert Gas (3x) start->inert catalyst Add Catalyst System: - Pd₂(dba)₃ (2 mol%) - Xantphos (4 mol%) inert->catalyst solvent Add Anhydrous, Degassed Dioxane catalyst->solvent heat Heat to 100-110 °C (4-16 h) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Cool, Dilute with EtOAc, Filter through Celite monitor->workup purify Concentrate & Purify (Flash Chromatography) workup->purify

Caption: Workflow for Buchwald-Hartwig amination.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups in place of the bromine.[1] This allows for extensive exploration of structure-activity relationships (SAR) by modifying the groups that interact with different regions of the kinase active site.[5]

Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, highly effective catalyst for this transformation.[1] The reaction requires an aqueous base, such as potassium carbonate, and a mixed solvent system like 1,4-dioxane and water to facilitate the dissolution of both the organic and inorganic reagents, which is crucial for the transmetalation step of the catalytic cycle.

This protocol provides a general method for coupling the starting material with a generic arylboronic acid.

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Purpose
This compound306.151.0306 mgStarting Material
Arylboronic AcidVaries1.51.5 mmolCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.05 (5 mol%)58 mgPalladium Catalyst
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
1,4-Dioxane88.11-4 mLOrganic Solvent
Water18.02-1 mLAqueous Solvent

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.5 eq) in 1,4-dioxane (4 mL).

  • Add an aqueous solution of potassium carbonate (2.0 eq in 1 mL of water).

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 85-95 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to obtain the desired biaryl compound.

Downstream Modifications: From Ester to Bioactive Amide

The methyl ester on the benzoate ring is rarely the final desired functionality. It serves as a stable protecting group for the carboxylic acid, which is typically unmasked and coupled with an amine to form a bioactive amide. This amide can form additional hydrogen bonds or occupy new regions of the target kinase.

Protocol: Saponification (Ester Hydrolysis)

Expertise & Experience: Lithium hydroxide (LiOH) is a preferred base for saponification as it minimizes the risk of racemization at adjacent stereocenters (if present) compared to stronger bases like NaOH or KOH. A mixed solvent system of THF/Methanol/Water ensures all components remain in solution.

Step-by-Step Procedure:

  • Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS. Hydrolysis is usually complete in 1-4 hours.

  • Once complete, carefully acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volumes).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol: Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes epimerization and provides high yields. A tertiary amine base like diisopropylethylamine (DIPEA) is required to act as a proton scavenger.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF or CH₂Cl₂.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by LC-MS (typically complete in 2-6 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound via flash chromatography or preparative HPLC.

G start Coupled Product (Methyl Ester) step1 Saponification: 1. LiOH, THF/MeOH/H₂O 2. Acidify with 1N HCl start->step1 intermediate Carboxylic Acid Intermediate step1->intermediate step2 Amide Coupling: 1. Amine (R-NH₂), HATU, DIPEA 2. DMF or CH₂Cl₂ intermediate->step2 finish Final Kinase Inhibitor (Amide) step2->finish

Caption: Two-step conversion of the ester to the final amide.

Case Study: Synthetic Approach to a Ceritinib Analog

Ceritinib (Zykadia®) is a potent second-generation ALK inhibitor used in the treatment of non-small cell lung cancer.[3] Its complex structure features a core that can be accessed using the methodologies described above. A key disconnection reveals a fragment that could be synthesized from a derivative of our starting material.

The synthesis would involve a Buchwald-Hartwig amination between a suitably substituted pyrimidine and an aniline derived from our core building block. This highlights how a strategic starting material like this compound provides a rapid and efficient entry into clinically relevant chemical space.[6]

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed synthetic handles—the bromopyridine for cross-coupling and the methyl ester for downstream functionalization—allow for the rapid and systematic exploration of chemical space around a privileged 2-arylpyridine scaffold. The robust and reproducible protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig couplings, followed by ester modification, offer a clear and efficient path from this starting material to novel and potent kinase inhibitors.

References

  • Carmi, C., Cavazzoni, A., Zuliani, V., et al. (2006). 5-Benzylidene-Hydantoins as New EGFR Inhibitors with Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 16(15), 4021–4025. Available at: [Link]

  • Marsilje, T. H., Pei, W., Chen, B., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor... (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-5690. Available at: [Link]

  • Friboulet, L., Li, N., Katayama, R., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discovery, 4(6), 662-673. Available at: [Link]

  • Dutta, S., & Mahalanobish, S. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Biomedicine & Pharmacotherapy, 103, 766-774. Available at: [Link]

  • Goodarzi, M., & Saeedi, M. (2018). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society, 15, 239-248. Available at: [Link]

  • Patents - Google. (n.d.). Method for preparing ceritinib. CN104356112A.
  • Eureka | Patsnap. (n.d.). Preparation method of ALK inhibitor Brigatinib. Available at: [Link]

  • Fry, D. W., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(10), 1748-1754. Available at: [Link]

  • Norman, M. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5247-5263. Available at: [Link]

  • Patents - Google. (n.d.). Compounds and compositions as protein kinase inhibitors. US9314464B2.
  • Harris, C. J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1657-1661. Available at: [Link]

  • Arnold Group. (2024). Publications. Available at: [Link]

  • Fernando MRT, Vincent AB, et al. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Available at: [Link]

  • Ramirez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for this key chemical intermediate. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, a compound often synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2]

Issue 1: Incomplete separation of the product from starting materials or byproducts during column chromatography.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Conduct a thorough thin-layer chromatography (TLC) analysis to determine the best solvent system.[3][4] Aim for an Rf value between 0.15 and 0.35 for your product to ensure good separation on a column. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[5][6][7] If separation is still poor, consider using a different solvent system, such as dichloromethane and methanol for more polar compounds.[7][8]

  • Column Overloading: Exceeding the capacity of the silica gel can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[9] If you need to purify a large amount of material, use a larger column.

  • Co-elution of Impurities: Some byproducts of the Suzuki reaction, such as homocoupled products, may have similar polarities to the desired biaryl product, making separation difficult.[10][11][12]

    • Solution: If baseline separation is not achievable with standard silica gel chromatography, consider alternative techniques. Flash chromatography with a shallower solvent gradient can sometimes improve resolution.[4] Alternatively, reverse-phase chromatography may provide a different selectivity.

Issue 2: Low yield of purified product after recrystallization.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13][14]

    • Solution: Test a range of solvents on a small scale to find the optimal one. For aromatic esters like the target compound, solvents such as ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane are often good candidates.[15][16][17]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[9]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[14]

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil.[13]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[14]

Issue 3: The purified product appears as an oil instead of a solid after recrystallization.

Potential Causes & Solutions:

  • Presence of Impurities: Impurities can lower the melting point of the product and inhibit crystallization.

    • Solution: Attempt a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities before recrystallization.[9]

  • Supersaturated Solution: The solution may be too concentrated, leading to oiling out.

    • Solution: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the meniscus can provide nucleation sites to induce crystallization.[9] Using seed crystals of the pure compound can also be effective.[9]

Issue 4: The product decomposes on the silica gel column.

Potential Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive compounds.

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.[9] This is particularly useful for purifying compounds containing basic nitrogen atoms, like the pyridine ring in the target molecule. Alternatively, use a different stationary phase like neutral or basic alumina.[9]

  • Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of decomposition.

    • Solution: Use flash chromatography with a slightly more polar solvent system to expedite the elution of the product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[18][19][20] This technique allows for the efficient separation of the desired product from unreacted starting materials and reaction byproducts. Recrystallization is often used as a final polishing step to obtain a highly pure solid product.

Q2: How do I choose the right solvent system for column chromatography?

A2: The selection of an appropriate solvent system is critical for successful purification. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent mixtures.[3][4] For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[5][6][7] The ratio of the solvents should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the product on the TLC plate, which generally translates to good separation on a column.

Q3: What are the likely impurities I might encounter?

A3: When synthesized via a Suzuki coupling, common impurities include:

  • Unreacted starting materials (e.g., the corresponding boronic acid/ester and the aryl bromide).

  • Homocoupled byproducts from both coupling partners.[10][11]

  • Debrominated starting material or product.[10]

  • Palladium catalyst residues.

Q4: How can I remove residual palladium catalyst from my product?

A4: Filtering the crude reaction mixture through a pad of Celite before aqueous workup can remove a significant portion of the precipitated palladium.[21] For trace amounts of soluble palladium, treatment of the organic solution with a scavenger resin or activated carbon can be effective. In many cases, careful column chromatography is sufficient to remove palladium residues from the final product.

Q5: What are the key parameters for successful recrystallization of this compound?

A5: The key to successful recrystallization is the choice of solvent. The ideal solvent will have the following properties:

  • The compound is highly soluble at the solvent's boiling point.

  • The compound is sparingly soluble or insoluble at room temperature or below.[13]

  • Impurities are either very soluble or insoluble in the solvent at all temperatures.

  • The solvent does not react with the compound.[14]

For this compound, consider solvents like ethanol, isopropanol, or solvent pairs such as ethyl acetate/hexane or dichloromethane/hexane.

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 10-30% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane, and adsorb it onto a small amount of silica gel.[8] Alternatively, dissolve the sample in the initial eluent. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting with the initial solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Flash Chromatography

Polarity of CompoundRecommended Solvent System
Non-polar5% Ether/Hexane, 100% Hexane[5][6]
Moderately Polar10-50% Ethyl Acetate/Hexane[5][6]
Polar100% Ethyl Acetate, 5% Methanol/Dichloromethane[5][6]
Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Purification cluster_1 Final Purification Crude_Product Crude Product (Post-Workup) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Determine Solvent System Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Optimized Eluent Semi_Pure_Product Semi-Pure Product (Combined Fractions) Column_Chromatography->Semi_Pure_Product Isolate Product Fractions Recrystallization Recrystallization Semi_Pure_Product->Recrystallization Select Solvent Pure_Product Pure Crystalline Product Recrystallization->Pure_Product

Caption: A typical workflow for the purification of this compound.

Decision Tree for Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Product Oils Out During Recrystallization Check_Purity Is the crude material relatively pure by TLC? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Check_Cooling Was the solution cooled slowly? Yes_Purity->Check_Cooling Pre_Purify Perform preliminary purification (e.g., silica plug filtration) No_Purity->Pre_Purify Retry_Recrystallization Retry Recrystallization Pre_Purify->Retry_Recrystallization Yes_Cooling Yes Check_Cooling->Yes_Cooling Yes No_Cooling No Check_Cooling->No_Cooling No Induce_Crystallization Induce Crystallization: - Scratch flask with glass rod - Add seed crystal Yes_Cooling->Induce_Crystallization Slow_Cooling Allow for slow cooling to room temperature before ice bath No_Cooling->Slow_Cooling Slow_Cooling->Retry_Recrystallization

Caption: A decision tree for troubleshooting when the product oils out during recrystallization.

IV. References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography? [Link]

  • Supporting Information. [Link]

  • RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Crystallization Solvents.pdf. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. [Link]

  • ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PMC - NIH. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]

  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]

  • Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • PubChem. Methyl Benzoate. [Link]

  • PMC - PubMed Central - NIH. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.. [Link]

  • PubChem. Methyl 3-methyl-4-nitrobenzoate. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical building block. As a key intermediate in medicinal chemistry, particularly for developing neuronal nicotinic acetylcholine receptor (nAChR) ligands, a clean and efficient synthesis is paramount.[1]

The most common and powerful method for constructing the C-C bond in this molecule is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction joins an organoboron compound with an organohalide. However, like many transition-metal-catalyzed reactions, it is not without its complexities. A number of competing side reactions can occur, leading to reduced yields, the formation of persistent impurities, and challenging purification processes.

This document provides a structured, in-depth guide to understanding, identifying, and mitigating the formation of common side products. It is organized into a series of frequently asked questions and troubleshooting scenarios based on real-world laboratory challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis to provide a foundational understanding.

Q1: What is the typical synthetic strategy for this compound?

The synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The two key building blocks are:

  • An aryl boronic acid or, more commonly, a boronic ester derivative of methyl 4-methylbenzoate (e.g., Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate).

  • An aryl halide, in this case, 2,6-dibromopyridine.

The reaction is catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for success.

Q2: Why is the choice of the boronic acid versus a boronic ester important?

While boronic acids are effective, they are often susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially in basic, aqueous media.[6][7][8] Boronic esters, such as pinacol esters, are generally more stable and less prone to this side reaction, helping to prevent the loss of this key starting material.[2]

Q3: Why is rigorous degassing of the reaction mixture essential?

Oxygen can be detrimental to the Suzuki-Miyaura reaction. Its presence can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species. Furthermore, oxygen is known to promote the unwanted homocoupling of the boronic acid/ester starting material, resulting in the formation of a biaryl dimer impurity that can be difficult to remove.[2][9] Proper degassing (e.g., via several vacuum-argon cycles or by sparging with an inert gas) is crucial to minimize these side reactions.[10]

Q4: What are the key reaction parameters to control?

Several parameters must be carefully optimized:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity.[2]

  • Base: The base is required to activate the organoboron species for transmetalation. However, its strength and nature can influence side reactions like ester hydrolysis and dehalogenation.[11][12][13]

  • Solvent: The solvent system must solubilize the reactants and catalyst. The choice of solvent can also impact side reactions; for instance, alcoholic solvents can be a source of hydrides leading to dehalogenation.[12]

  • Temperature: Higher temperatures can increase reaction rates but may also accelerate side reactions like ester hydrolysis and dehalogenation.[14][15]

Part 2: Troubleshooting Guide: Common Side Products and Solutions

This section details the most common impurities encountered during the synthesis, their causes, and proven strategies to minimize their formation.

Issue 1: Formation of Homocoupling Byproduct

Q: My analysis (LC-MS/NMR) shows a significant impurity with a mass corresponding to the dimer of my boronic ester (Methyl 4-methyl-3-(...)-benzoate). What causes this and how can I prevent it?

A: This impurity is a homocoupling product, resulting from the coupling of two molecules of your boronic ester. This is a very common side reaction in Suzuki couplings. [16]

Causality: The formation of this dimer is primarily mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[2][9] If the active Pd(0) catalyst is oxidized to Pd(II), or if a Pd(II) precatalyst is not fully reduced, it can catalyze the coupling of two boronic ester molecules instead of the desired cross-coupling.[2][10]

Troubleshooting Strategies:

  • Rigorous Degassing: Before adding the catalyst, ensure the reaction mixture is thoroughly deoxygenated. A common method is to subject the sealed flask to three to five cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[10]

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂, as it eliminates the need for an initial reduction step in the catalytic cycle.

  • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain a low concentration of Pd(II) in the reaction mixture, thereby suppressing homocoupling.[10]

  • Control Reaction Stoichiometry: While less common for this specific issue, ensuring precise stoichiometry can sometimes help favor the cross-coupling pathway.

Issue 2: Protodeboronation of the Boronic Ester

Q: My reaction is sluggish or stalls, and I've isolated a significant amount of methyl 4-methylbenzoate. What is causing the loss of my boronic ester?

A: This side product is the result of protodeboronation, a reaction where the boronic ester group is replaced by a hydrogen atom. [6][17]

Causality: This reaction involves the cleavage of the carbon-boron bond and is particularly problematic under basic aqueous conditions.[6][8][18] The mechanism can be complex, but essentially, a proton source (like water) replaces the boron moiety on the aromatic ring. The rate of this undesired reaction increases with pH and temperature.[6]

Troubleshooting Strategies:

  • Use a Boronic Ester: As a primary defense, use a stable boronic ester (like a pinacol ester) instead of a boronic acid. Esters are generally more resistant to protodeboronation.[2]

  • Minimize Water: Use anhydrous solvents and ensure all reagents are dry. While some Suzuki reactions benefit from a small amount of water, excess water will promote protodeboronation.

  • Choice of Base: Employ a non-hydroxide base if possible. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over hydroxides (e.g., NaOH, KOH).

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize the rate of this side reaction.

Issue 3: Dehalogenation of 2,6-Dibromopyridine

Q: I am observing a byproduct that appears to be the desired product but is missing the bromine atom on the pyridine ring. Why is this dehalogenation occurring?

A: This side reaction is known as hydrodehalogenation or simply dehalogenation. It involves the replacement of the bromine atom with a hydrogen atom, leading to a reduced, undesired product. [12][14]

Causality: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene.[2] Sources of the hydride can include:

  • Solvents: Alcoholic solvents or even technical-grade ethers and DMF can be sources of hydrides.[12][14]

  • Base: Certain bases or impurities within them can act as hydride donors.

  • Water: Water can also contribute to the formation of Pd-H species.

Troubleshooting Strategies:

  • Solvent Selection: Avoid alcoholic solvents. Aprotic solvents like toluene, dioxane, or THF are generally better choices to minimize dehalogenation.[14]

  • Ligand Choice: The phosphine ligand plays a crucial role. Bulky, electron-rich ligands can often promote the desired C-C bond formation over the C-H bond formation from dehalogenation.[12] A screening of different ligands may be necessary.

  • Base Selection: Use a high-purity, non-hydridic base. Anhydrous potassium carbonate or potassium phosphate are often effective.

  • Temperature and Time: Minimize reaction temperature and time to what is necessary for completion of the desired reaction, as prolonged heating can increase the likelihood of dehalogenation.[14]

Issue 4: Hydrolysis of the Methyl Ester

Q: My final product is contaminated with the corresponding carboxylic acid, [3-(6-bromopyridin-2-yl)-4-methylbenzoic acid]. How can I prevent this?

A: This is caused by the hydrolysis (saponification) of the methyl ester group under the basic reaction conditions. [11][13][19]

Causality: Esters are susceptible to hydrolysis in the presence of a base and water, especially at elevated temperatures.[11][20] The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon.[13][21] This forms a carboxylate salt, which is then protonated during the acidic workup to yield the carboxylic acid byproduct.

Troubleshooting Strategies:

  • Use a Milder Base: Strong bases like NaOH or KOH are very effective at promoting hydrolysis.[11] Switching to a weaker base such as potassium carbonate (K₂CO₃) or even an organic base can significantly reduce the extent of this side reaction.

  • Lower the Reaction Temperature: Hydrolysis is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can suppress hydrolysis while still allowing the cross-coupling to proceed, albeit more slowly.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting materials are consumed to avoid prolonged exposure of the product to basic conditions.

  • Post-Reaction Esterification: If hydrolysis is unavoidable due to the required reaction conditions, a viable strategy is to isolate the crude mixture of ester and acid and perform a simple esterification (e.g., using methanol with a catalytic amount of acid) to convert the acid byproduct back into the desired methyl ester product.

Part 3: Protocols and Data Summary

Table 1: Summary of Common Side Products and Mitigation Strategies
Side ProductStructure NameCommon Cause(s)Recommended Mitigation Strategies
Homocoupling Dimer Bis(methyl 4-methyl-3-benzoate) derivativePresence of O₂; excess Pd(II) catalystRigorous degassing; use of Pd(0) precatalyst; add mild reducing agent.
Protodeboronation Methyl 4-methylbenzoateExcess water; strong base; high temperatureUse boronic esters; minimize water; use non-hydroxide bases (K₂CO₃, K₃PO₄); lower reaction temperature.
Dehalogenation Methyl 3-(pyridin-2-yl)-4-methylbenzoateHydride sources (e.g., alcoholic solvents); waterUse aprotic solvents (toluene, dioxane); screen bulky, electron-rich ligands; use high-purity base.
Ester Hydrolysis 3-(6-bromopyridin-2-yl)-4-methylbenzoic acidStrong base; high temperature; prolonged reaction timeUse milder base (K₂CO₃); lower reaction temperature; minimize reaction time; re-esterify post-reaction if necessary.
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling

This is a general guideline. Optimization for specific scales and equipment is recommended.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq.), 2,6-dibromopyridine (~1.1-1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.

Part 4: Visualizing the Chemical Pathways

Diagram 1: The Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Desired Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (+ Ar¹Br) Transmetalation_Complex Ar¹-Pd(II)L₂(Ar²) OA_Complex->Transmetalation_Complex Transmetalation (+ Ar²B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Desired Product) Transmetalation_Complex->Product caption Fig 1. The primary catalytic cycle for the Suzuki-Miyaura reaction.

Caption: The primary catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Competing Side Reaction Pathways

Side_Reactions cluster_side Undesired Side Reactions OA_Complex Ar¹-Pd(II)L₂(Br) PdH_Species L₂Pd(II)(H)(Br) OA_Complex->PdH_Species Hydride Source (Solvent, Base) Boronic_Ester Ar²B(OR)₂ Protodeboronation Protodeboronation (Ar²-H) Boronic_Ester->Protodeboronation H₂O, Base O2_PdII Pd(II) Species (from O₂) Boronic_Ester->O2_PdII O₂ Dehalogenation Dehalogenation (Ar¹-H) Homocoupling Homocoupling (Ar²-Ar²) PdH_Species->Dehalogenation Reductive Elimination O2_PdII->Homocoupling + Ar²B(OR)₂ caption Fig 2. Key side reactions that compete with the desired pathway.

Caption: Key side reactions that compete with the desired pathway.

References

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. [Link]

  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Villo, P., et al. (2006). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • PubMed. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Quora. Can methyl benzoate be hydrolyzed?. [Link]

  • Boyd, S., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Cernak, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • National Institutes of Health (NIH). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • YouTube. Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Semantic Scholar. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. [Link]

  • PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. The unique electronic properties of the pyridine ring present specific challenges, and this resource will help you navigate them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Catalyst and Ligand Selection

Question 1: My Suzuki coupling with a bromopyridine is giving low to no yield. What is the most likely cause?

Answer: Low or no conversion in the Suzuki coupling of bromopyridines is a frequent issue, often stemming from the inherent properties of the substrate. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to deactivation.[1][2] Additionally, the electron-deficient nature of the pyridine ring can influence the reaction's success.[1][3]

Key areas to investigate are:

  • Catalyst Deactivation: The pyridine nitrogen can sequester the active palladium species, forming inactive complexes.[2]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For bromopyridines, bulky and electron-rich phosphine ligands are often necessary to promote the reaction.[3][4]

  • Suboptimal Reaction Conditions: Parameters like base, solvent, and temperature are crucial and must be carefully optimized for these specific substrates.[1]

Question 2: What are the recommended catalyst systems for coupling with 2-bromopyridines versus 3- or 4-bromopyridines?

Answer: The position of the bromine atom on the pyridine ring significantly impacts its reactivity and susceptibility to catalyst inhibition.

  • For 2-Bromopyridines: These are particularly challenging due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst inhibition. Highly active catalyst systems are required. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and other dialkylbiaryl phosphines have shown great success.[4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • For 3- and 4-Bromopyridines: While still requiring careful optimization, these substrates are generally less prone to catalyst inhibition than their 2-bromo counterparts. A broader range of catalyst systems can be effective. Standard palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ can be used, but often benefit from the addition of specialized phosphine ligands.[3]

Table 1: Recommended Catalyst Systems for Bromopyridine Substrates

Bromopyridine PositionPalladium PrecursorRecommended LigandsKey Considerations
2-Bromo Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, other Buchwald ligandsRequires bulky, electron-rich ligands to overcome catalyst inhibition.[3]
3-Bromo Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, DavePhosGenerally more reactive than 2-bromopyridines.[5]
4-Bromo Pd(OAc)₂, Pd(dppf)Cl₂PPh₃, dppfReactivity is often good, but optimization is still key.
Section 2: The Role of Base and Solvent

Question 3: I'm observing significant debromination of my starting material. How can I prevent this side reaction?

Answer: The formation of a debrominated pyridine is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.[1]

Prevention Strategies:

  • Choice of Base: Avoid strong, sterically hindered bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings for these substrates.[1][4]

  • Solvent System: The use of a mixed solvent system, such as dioxane/water or toluene/water, can sometimes suppress hydrodehalogenation.[1] The water in the mixture plays a crucial role in the catalytic cycle.

  • Reagent Purity: Ensure all reagents, particularly the boronic acid, are of high purity and stored correctly to prevent degradation that could introduce hydride impurities.[1]

Question 4: What is the optimal solvent system for my bromopyridine Suzuki coupling?

Answer: The choice of solvent is critical for ensuring all reaction components remain in solution and for facilitating the catalytic cycle. Aprotic solvents, often in combination with water, are typically used.

  • Dioxane/Water or THF/Water: These are common and effective solvent mixtures. The ratio may need to be optimized to ensure the solubility of all reagents.[2]

  • Toluene/Water: This is another widely used biphasic system.[6]

  • Anhydrous Solvents: For certain applications, anhydrous non-protic solvents like toluene, dioxane, or DMF are employed.[2] In these cases, it is crucial to ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[2]

Section 3: Boronic Acid vs. Boronic Esters

Question 5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for my coupling reaction?

Answer: The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[7]

  • Boronic Acids: These are generally more reactive than their ester counterparts, which can lead to faster reaction times.[8] However, they are also more prone to degradation through processes like protodeboronation, especially during storage.[2][8]

  • Boronic Esters: Pinacol esters, in particular, offer enhanced stability, making them easier to handle, purify, and store for long periods.[7] This stability often leads to more reproducible results, especially in complex syntheses.[7] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[7]

For challenging substrates or multi-step syntheses where reagent stability is paramount, the use of a boronic ester is often advantageous, despite the potentially higher initial cost.[7]

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Coupling of Bromopyridines

This is a generalized procedure and requires optimization for specific substrates.[2][3]

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe.[1]

  • In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

Work-up:

  • After completion, cool the reaction to room temperature.[1]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.

G start Low Yield in Bromopyridine Suzuki Coupling check_catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky and electron-rich? - Is the Pd source fresh? start->check_catalyst check_conditions Step 2: Assess Reaction Conditions - Is the base appropriate (e.g., K3PO4)? - Is the solvent system optimized for solubility? - Is the temperature appropriate? check_catalyst->check_conditions If catalyst system is appropriate solution Optimized Reaction check_catalyst->solution Action: Screen different ligands (e.g., SPhos, XPhos) check_reagents Step 3: Verify Reagent Quality - Is the boronic acid/ester pure? - Are solvents anhydrous and degassed? check_conditions->check_reagents If conditions are suitable check_conditions->solution Action: Screen bases (K3PO4, Cs2CO3) and solvent ratios check_atmosphere Step 4: Confirm Inert Atmosphere - Was the reaction properly degassed? - Was an inert atmosphere maintained? check_reagents->check_atmosphere If reagents are pure check_reagents->solution Action: Use fresh, high-purity reagents side_reactions Step 5: Analyze for Side Reactions - Is debromination observed? - Is homocoupling of the boronic acid present? check_atmosphere->side_reactions If atmosphere is inert check_atmosphere->solution Action: Improve degassing technique side_reactions->solution Address side reactions and re-optimize

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for effective troubleshooting. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Cycle cluster_inhibitor Potential Pitfall Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-Br Transmetalation Transmetalation OxAdd->Transmetalation + Base, Ar'-B(OR)2 Inhibition Pyridine-N can coordinate to Pd, inhibiting the cycle. DiarylPd Diaryl Pd(II) Complex (Ar-Pd(II)-Ar') Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 + Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Which conditions are favorable for the efficient Suzuki coupling?.
  • Suzuki Reaction. Wikipedia.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: Stability of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate (CAS 1094217-61-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. As a key building block in medicinal chemistry, particularly for synthesizing ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), ensuring its integrity in solution is paramount for reproducible and reliable experimental outcomes.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The structure of this compound contains two key functional groups that are the primary determinants of its stability profile:

  • Methyl Ester: The methyl benzoate moiety is susceptible to hydrolysis, a chemical breakdown in the presence of water.[2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[3] Notably, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.[4][5]

  • Bromopyridine Ring: The 6-bromopyridin-2-yl group is a potential site for photodegradation. Pyridine and bipyridine derivatives are known to absorb light and can be photoactive, which may lead to decomposition upon exposure to UV or even ambient light.[6][7][8] Furthermore, the electronegative nitrogen atom makes the pyridine ring susceptible to nucleophilic attack under certain conditions, though this is less common than hydrolysis or photolysis under typical experimental settings.[9]

Q2: What are the expected degradation products I might see in my analysis?

A2: Based on the compound's structure, the most probable degradation products are:

  • 3-(6-bromopyridin-2-yl)-4-methylbenzoic acid: This is the product of the hydrolysis of the methyl ester. Its appearance is a strong indicator that your solution has been exposed to water, especially at non-neutral pH.

  • Methanol: The other product of ester hydrolysis.[3] Being small and volatile, it is less commonly monitored but is formed in equimolar amounts.

  • Photodegradation Products: Exposure to light can lead to more complex degradation pathways, potentially involving the bromine atom or the pyridine ring itself. These products are often numerous and can be difficult to identify without specialized stress testing and mass spectrometry analysis.[10]

Q3: How do common laboratory solvents and pH conditions affect the compound's stability?

A3: Solvent choice and pH are critical factors:

  • Solvents: Protic solvents, especially water, are the primary concern due to the risk of hydrolysis. While the compound is poorly soluble in water, aqueous buffers used in biological assays can provide an environment for slow degradation over time.[2] Aprotic organic solvents like DMSO and DMF are generally preferred for preparing concentrated stock solutions.

  • pH: The stability is highly pH-dependent.[6]

    • Alkaline conditions (pH > 8): Significantly accelerate the rate of ester hydrolysis.[4][11]

    • Acidic conditions (pH < 6): Also catalyze hydrolysis, though typically at a slower rate than alkaline conditions.[3]

    • Neutral conditions (pH ~7): This is where the compound is generally most stable against hydrolysis. However, even at neutral pH, degradation can occur over extended periods, especially at elevated temperatures.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To maximize shelf-life, solutions should be stored with the following precautions:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.[12]

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen can help prevent oxidative degradation, although hydrolysis and photolysis are the more immediate concerns.

Troubleshooting Guide

This guide provides a problem-and-solution framework for common issues encountered during experimentation.

Problem 1: Inconsistent results or decreasing peak area in repeat HPLC injections of the same sample.

  • Possible Cause 1: On-going degradation in the autosampler. Standard autosampler trays are often at room temperature, and if the sample is in an aqueous or partially aqueous mobile phase, hydrolysis can occur over the course of a long analytical run.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh dilutions from a stable stock solution immediately before analysis.

  • Possible Cause 2: Adsorption to sample vials. Highly aromatic compounds can sometimes adsorb to the surface of glass or plastic vials, leading to an apparent loss of concentration.

    • Solution: Use silanized glass vials to minimize surface interactions. Ensure the solvent used for dissolution fully solubilizes the compound.

Problem 2: Appearance of a new, more polar peak in my chromatogram, especially in older samples.

  • Possible Cause: Hydrolysis of the methyl ester. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier in a typical reversed-phase HPLC method.

    • Solution:

      • Confirm Identity: Spike your sample with a suspected standard of the hydrolyzed product, if available. The peak should co-elute.

      • LC-MS Analysis: Use mass spectrometry to confirm the mass of the new peak. The hydrolyzed product, 3-(6-bromopyridin-2-yl)-4-methylbenzoic acid, will have a molecular weight of 278.10 g/mol (a decrease of 14 Da from the parent compound's 292.13 g/mol ).[1]

      • Forced Degradation: Intentionally degrade a sample by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heating gently. If the new peak in your experimental sample matches the primary peak formed during forced degradation, it confirms the degradation pathway.[13]

Problem 3: My compound shows reduced biological activity in cell-based assays over time.

  • Possible Cause: Degradation in the aqueous assay medium. Cell culture media are typically aqueous, buffered to a physiological pH (~7.4), and incubated at 37°C. These conditions are conducive to slow hydrolysis over the hours or days of an experiment.[12]

    • Solution:

      • Minimize Incubation Time: Whenever possible, add the compound to the assay at the latest possible time point.

      • Stability Check: Perform a control experiment where you incubate the compound in the assay medium for the full duration of the experiment without cells. Analyze the medium by HPLC at the beginning and end of the incubation period to quantify the extent of degradation.

      • Stock Solution: Prepare a highly concentrated stock solution in anhydrous DMSO. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects, but this ensures the compound is stored in a stable state until the final dilution into the aqueous medium.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing stability issues based on analytical observations.

TroubleshootingWorkflow Start Start: Unexpected Analytical Result (e.g., new peaks, inconsistent area) Check_Sample_Prep Was sample freshly prepared from a stable stock solution? Start->Check_Sample_Prep Check_Storage Are stock and working solutions stored properly? (-20°C, dark) Check_Sample_Prep->Check_Storage Yes Optimize_Conditions Optimize Experimental Conditions (e.g., pH, solvent, light exposure) Check_Sample_Prep->Optimize_Conditions No Perform_Forced_Degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidative) Check_Storage->Perform_Forced_Degradation Yes Check_Storage->Optimize_Conditions No Analyze_Degradants Analyze Degradation Products (LC-MS is recommended) Perform_Forced_Degradation->Analyze_Degradants Identify_Pathway Identify Degradation Pathway (e.g., Hydrolysis, Photolysis) Analyze_Degradants->Identify_Pathway Identify_Pathway->Optimize_Conditions End Problem Resolved Optimize_Conditions->End

Caption: Workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Solution Preparation and Storage

  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound.

    • Add anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until fully dissolved.

    • Aliquot the stock solution into small-volume amber glass vials to avoid repeated freeze-thaw cycles.

    • Flush each vial with nitrogen or argon before sealing.

    • Store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution.

    • Prepare fresh dilutions in the desired experimental solvent or buffer immediately before use.

    • Do not store aqueous working solutions for extended periods.

Protocol 2: General Method for Stability Assessment by HPLC-UV

This method is a starting point and should be optimized for your specific instrumentation.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a sample of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 100 µg/mL).

  • Inject immediately (T=0 sample). Record the peak area and retention time.

  • Store the sample under the conditions you wish to test (e.g., room temperature on the benchtop).

  • Inject the sample at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining relative to the T=0 sample and monitor for the appearance of new peaks.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[13]

  • Prepare five separate samples of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile).

  • Acid Hydrolysis: Add 1 M HCl to one sample. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to a second sample. Keep at room temperature for 1-4 hours (this reaction is expected to be fast).[4]

  • Oxidative Degradation: Add 3% Hydrogen Peroxide to a third sample. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a fourth sample (with no added reagent) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the fifth sample to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS to determine the extent of degradation and identify the major degradation products.

Potential Degradation Pathways

The primary and most predictable degradation pathway is hydrolysis.

DegradationPathway cluster_reagents Reagents Parent This compound Product1 3-(6-bromopyridin-2-yl)-4-methylbenzoic acid Parent->Product1 Hydrolysis Product2 Methanol (CH3OH) Parent->Product2 Hydrolysis Reagents H2O (H+ or OH- catalysis)

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the scale-up of this important chemical intermediate. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the robustness and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex.[1][2] While this reaction is highly versatile and widely used in the pharmaceutical industry, its transition from laboratory scale to pilot plant or industrial production can present a unique set of challenges.[3][4]

This guide will walk you through potential pitfalls and provide actionable solutions to overcome them, ensuring a scalable, efficient, and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions in Scale-Up Synthesis

Issue 1: Low or Inconsistent Reaction Yield

A common frustration during scale-up is a significant drop in yield or inconsistent results that were not observed at the laboratory scale.

Question: My Suzuki-Miyaura coupling reaction yield has dropped significantly upon scaling up from a few grams to a kilogram scale. What are the likely causes and how can I rectify this?

Answer: Several factors can contribute to diminished yields during scale-up. Let's break down the most common culprits:

  • Inefficient Mass and Heat Transfer: In larger reactors, inadequate mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions or catalyst decomposition.[5] Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. For exothermic reactions, a gradual addition of reagents and careful monitoring of the internal temperature are crucial.

  • Catalyst Deactivation: The formation of palladium black, which is aggregated and inactive palladium, is a common issue in large-scale reactions and often signals catalyst decomposition.[5] This can be caused by localized overheating or exposure to oxygen. To mitigate this, ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that temperature control is robust.

  • Quality of Reagents and Solvents: Impurities in starting materials or solvents that were negligible at a small scale can have a pronounced negative impact on a larger scale.[5][6] For instance, trace amounts of water or other nucleophiles can lead to unwanted side reactions. Always use high-purity, dry solvents and reagents for scale-up operations. It is advisable to perform quality control checks on all raw materials before use.

dot

Low Yield Low Yield Mass/Heat Transfer Mass/Heat Transfer Low Yield->Mass/Heat Transfer Catalyst Deactivation Catalyst Deactivation Low Yield->Catalyst Deactivation Reagent Quality Reagent Quality Low Yield->Reagent Quality Inadequate Mixing Inadequate Mixing Mass/Heat Transfer->Inadequate Mixing Localized Overheating Localized Overheating Mass/Heat Transfer->Localized Overheating Catalyst Deactivation->Localized Overheating Oxygen Exposure Oxygen Exposure Catalyst Deactivation->Oxygen Exposure Impure Solvents/Reagents Impure Solvents/Reagents Reagent Quality->Impure Solvents/Reagents Optimize Agitation Optimize Agitation Inadequate Mixing->Optimize Agitation Improve Temp Control Improve Temp Control Localized Overheating->Improve Temp Control Inert Atmosphere Inert Atmosphere Oxygen Exposure->Inert Atmosphere QC on Raw Materials QC on Raw Materials Impure Solvents/Reagents->QC on Raw Materials

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Impurities

The impurity profile of a reaction can change significantly upon scale-up, complicating purification and potentially impacting the quality of the final product.

Question: I am observing significant amounts of homocoupling and dehalogenation byproducts in my large-scale reaction. How can I minimize these impurities?

Answer: Homocoupling of the boronic acid and dehalogenation of the aryl bromide are common side reactions in Suzuki-Miyaura couplings. Their formation is often exacerbated by specific reaction conditions.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen.[7] Thoroughly degassing your solvents and maintaining a strict inert atmosphere throughout the reaction and workup is critical. The choice of base can also play a role; using a milder base or optimizing the stoichiometry can sometimes suppress homocoupling.

  • Dehalogenation (Proto-deboronation and Hydro-dehalogenation): The presence of water can lead to the protonation of the organoboron species (protodeboronation).[8] While some Suzuki reactions benefit from aqueous solvent systems, for substrates prone to this side reaction, anhydrous conditions may be necessary. Hydro-dehalogenation, the replacement of the bromine atom with hydrogen, can also occur. Lowering the reaction temperature may help to reduce the rate of this side reaction.[5]

ImpurityCommon CauseMitigation Strategy
Homocoupling Product Oxygen in the reaction mixture.Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere.
Dehalogenation Product Presence of protic sources (e.g., water).Use anhydrous solvents and reagents; consider running the reaction under strictly anhydrous conditions.
Starting Material Incomplete reaction.Optimize reaction time and temperature; ensure catalyst is active.
Issue 3: Catalyst Selection and Loading

The choice of catalyst and its loading are critical for an efficient and economically viable large-scale synthesis.

Question: What are the key considerations for selecting a palladium catalyst and ligand for this specific transformation on a large scale?

Answer: The selection of the palladium source and the phosphine ligand is crucial for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates.[8][9]

  • Palladium Pre-catalysts: For large-scale applications, using a well-defined palladium pre-catalyst is often preferred over generating the active Pd(0) species in situ from Pd(OAc)₂ or PdCl₂.[10][11] Pre-catalysts offer better reproducibility and can lead to lower catalyst loadings. Buchwald's G3 or G4 pre-catalysts are excellent options for their high activity and stability.[10]

  • Ligand Selection: The electronic and steric properties of the phosphine ligand have a profound impact on the reaction outcome.[12] For coupling with a 2-bromopyridine derivative, electron-rich and sterically hindered phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective. These ligands promote the oxidative addition step and stabilize the active catalytic species.[13] A screening of different ligands at the laboratory scale is highly recommended before proceeding to a large-scale run.

  • Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings (e.g., 1-5 mol%), for industrial processes, minimizing the palladium loading is a key objective to reduce costs and simplify purification.[2] Once optimal conditions are established, a systematic reduction of the catalyst loading should be explored to find the minimum effective concentration without compromising yield and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

A1: The choice of base is highly dependent on the specific substrates and solvent system.[14] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[15] For pyridine-containing substrates, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. It is crucial to ensure the base is finely powdered and dry to maximize its reactivity and avoid introducing water into the reaction.

Q2: How critical is the solvent choice and the need for degassing?

A2: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can influence the reaction rate and outcome.[6] A mixture of an organic solvent like dioxane, toluene, or 2-MeTHF with water is common for Suzuki couplings. However, as mentioned earlier, for substrates prone to protodeboronation, anhydrous conditions might be necessary. Degassing the solvent is non-negotiable for a successful Suzuki-Miyaura reaction, especially at scale.[16] Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and the formation of byproducts.[17]

Q3: What are the recommended purification methods for the final product on a large scale?

A3: Purification of the crude product to remove residual palladium, inorganic salts, and organic byproducts is a critical final step.

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and salts.

  • Palladium Removal: Residual palladium can be a significant issue in pharmaceutical intermediates. Treatments with activated carbon, silica gel, or specialized palladium scavengers can be employed to reduce palladium levels to acceptable limits.[4]

  • Crystallization: The most effective method for purifying the final product on a large scale is typically recrystallization.[18] A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity. Common solvents for recrystallization of benzoic acid derivatives include alcohols, esters, and hydrocarbon/polar aprotic solvent mixtures.[19][20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Lab Scale)
  • To a dry reaction flask, add methyl 3-bromo-4-methylbenzoate (1.0 eq), (6-bromopyridin-2-yl)boronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate flask, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.05 mol%) and ligand (if necessary) in a degassed solvent (e.g., dioxane/water 4:1).

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

A Combine Reactants & Base B Inert Atmosphere Purge A->B C Prepare Catalyst Solution B->C D Add Catalyst to Reaction C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Workup and Extraction F->G H Purification G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • Benchchem. Technical Support Center: Scale-Up of Reactions Involving 2-Bromo-4-methylpyridine.
  • Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Royal Society of Chemistry. Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Available from: [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. Available from: [Link]

  • ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Available from: [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available from: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Google Patents. Method for preparing benzoic acid esters.
  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Google Patents. Method for purification of benzoic acid.
  • European Patent Office. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. Available from: [Link]

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID. Available from: [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 4-(6-Bromo-pyridin-2-yl)-3-methyl-benzoicacid. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Debromination of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the debromination of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate during cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve this problem but to understand the underlying chemical principles to prevent its recurrence.

This compound is a valuable building block, particularly in the synthesis of novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[1] The 6-bromo-2-pyridyl motif is a key handle for diversification via palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the position of the bromine atom make this substrate susceptible to hydrodebromination, leading to yield loss and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the debrominated byproduct in my reaction. What is hydrodebromination and why is it happening with my specific substrate?

A1: Hydrodebromination (or simply debromination) is a reductive cleavage of the carbon-bromine bond, replacing the bromine atom with hydrogen. In the context of palladium-catalyzed cross-coupling, this is a common side reaction that competes with the desired bond formation.[2][3]

The mechanism often involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including β-hydride elimination from certain reagents or intermediates in the catalytic cycle (like an amide in a Buchwald-Hartwig reaction) or reaction with trace amounts of water or other proton sources.[4] This highly reactive Pd-H species can then reductively eliminate with the aryl group to yield the debrominated product instead of the desired cross-coupled product.

Your substrate, this compound, is particularly susceptible for two main reasons:

  • Electron-Deficient Heterocycle: The pyridine nitrogen withdraws electron density from the ring, making the C-Br bond more reactive towards oxidative addition but also potentially influencing the stability of key intermediates.

  • Coordination: The pyridine nitrogen can coordinate to the palladium center, which can sometimes lead to catalyst deactivation or alter the catalytic cycle in favor of side reactions.[3]

Q2: My Suzuki-Miyaura coupling is plagued by debromination. Which reaction parameters should I investigate first?

A2: When facing debromination in a Suzuki-Miyaura coupling, the most critical parameters to investigate are the ligand , the base , and the temperature . These three components have the most significant influence on the relative rates of the desired productive cycle versus the undesired debromination pathway.

A logical troubleshooting workflow is essential. Start by optimizing the parameters that are easiest to control and have the largest impact.

G start High Debromination Observed ligand Optimize Catalyst & Ligand start->ligand Primary Lever base Screen Different Bases ligand->base If persists success Debromination Minimized ligand->success temp Lower Reaction Temperature base->temp If persists base->success solvent Evaluate Solvent Effects temp->solvent Final Optimization temp->success solvent->success

Sources

Troubleshooting low conversion rates in Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cross-coupling reaction and troubleshoot common issues, particularly low conversion rates. The information provided herein is based on established principles of palladium-catalyzed cross-coupling reactions and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide.[1][2][3] For the target molecule, the likely coupling partners are Methyl 3-bromo-4-methylbenzoate and (6-bromopyridin-2-yl)boronic acid or its corresponding boronic ester.

The general reaction scheme is as follows:

This guide will address potential pitfalls in this synthesis and provide systematic approaches to overcoming them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura reaction for this synthesis?

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1][4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 3-bromo-4-methylbenzoate) to form a Pd(II) intermediate.[1][5]

  • Transmetalation: The organic group from the organoboron reagent ((6-bromopyridin-2-yl)boronic acid) is transferred to the palladium center. This step requires activation by a base.[1][4]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1]

dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

pd0 [label="Pd(0)L_n", fillcolor="#4285F4"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)-X(L_n)", fillcolor="#EA4335"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pd_aryl_boronate [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar' (Product)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="Ar'-B(OR)2\n(Boronic Acid/Ester)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

pd0 -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_intermediate [label=" ", color="#5F6368"]; aryl_halide -> oxidative_addition [color="#5F6368"]; pd_intermediate -> transmetalation [color="#5F6368"]; boronic_acid -> transmetalation [color="#5F6368"]; base -> transmetalation [color="#5F6368"]; transmetalation -> pd_aryl_boronate [color="#5F6368"]; pd_aryl_boronate -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; } "Suzuki-Miyaura Catalytic Cycle"

Q2: Which reaction parameters are most critical for the success of this synthesis?

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and optimization of several parameters:

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial for catalytic activity and stability.[6][7]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][8]

  • Solvent: A variety of organic solvents can be used, often in combination with water, such as toluene, dioxane, THF, and DMF.[4]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system.[9]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential to prevent catalyst deactivation.[10]

Troubleshooting Guide for Low Conversion Rates

Low conversion rates are a common challenge in cross-coupling reactions. The following sections provide a systematic approach to identifying and resolving the root causes.

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents Verify Reagent Quality - Boronic Acid/Ester Purity - Aryl Halide Purity - Solvent Anhydrous/Degassed - Base Dry and Finely Powdered start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Vigorous Stirring? check_reagents->check_conditions Reagents OK solution Improved Conversion check_reagents->solution Reagent Issue Found & Fixed optimize_catalyst Optimize Catalyst System - Screen Different Pd Precursors - Screen Different Ligands - Adjust Catalyst Loading check_conditions->optimize_catalyst Conditions OK check_conditions->solution Condition Issue Found & Fixed optimize_base Optimize Base and Solvent - Screen Different Bases - Vary Base Equivalents - Test Different Solvent Systems optimize_catalyst->optimize_base Optimization Needed optimize_catalyst->solution Catalyst Optimized side_reactions Investigate Side Reactions - Homocoupling? - Dehalogenation? - Protodeboronation? optimize_base->side_reactions Still Low Conversion optimize_base->solution Base/Solvent Optimized side_reactions->optimize_catalyst Address Side Reactions

Problem 1: No or minimal product formation.

Possible Cause 1: Inactive Catalyst

  • Explanation: The active Pd(0) species is susceptible to oxidation, which renders it inactive. This can happen if the reaction is not performed under strictly inert conditions.[10] Additionally, some palladium precursors require an in situ reduction to Pd(0), which may not be occurring efficiently.[11]

  • Solutions:

    • Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

    • Maintain a positive pressure of inert gas throughout the reaction setup.

    • Consider using a pre-catalyst that is more readily activated under the reaction conditions.[12]

Possible Cause 2: Poor Quality of Reagents

  • Explanation: The purity and stability of the starting materials are paramount. Boronic acids, in particular, can be prone to degradation over time, especially when exposed to air and moisture, leading to the formation of boroxines or protodeboronation.[10][13]

  • Solutions:

    • Use fresh or properly stored boronic acid. If in doubt, re-purify or re-synthesize it.

    • Consider using a more stable boronic ester derivative, such as a pinacol ester.[10][14]

    • Ensure the aryl halide is pure and free from contaminants that could poison the catalyst.

    • Use anhydrous solvents, as water can affect the reaction in various ways, including the hydrolysis of reagents.[10]

Problem 2: Significant amounts of side products are observed.

Side Product 1: Homocoupling of the Boronic Acid

  • Observation: Formation of 2,2'-bi(6-bromopyridine).

  • Explanation: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.[3]

  • Solutions:

    • Improve degassing of the reaction mixture and ensure a robust inert atmosphere.

    • Use a palladium precursor that is easily reduced to Pd(0) or a Pd(0) source directly.

Side Product 2: Dehalogenation of the Aryl Halide

  • Observation: Formation of Methyl 4-methylbenzoate.

  • Explanation: The aryl halide is reduced instead of undergoing cross-coupling. This can happen if there is a source of hydride in the reaction mixture, which can arise from certain solvents or additives.[3][10]

  • Solutions:

    • Ensure the use of high-purity, anhydrous solvents.

    • Screen different bases, as some may be more prone to promoting dehalogenation.

Side Product 3: Protodeboronation of the Boronic Acid

  • Observation: Formation of 2-bromopyridine.

  • Explanation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is a common degradation pathway for boronic acids, especially under basic conditions.[13][15]

  • Solutions:

    • Use a less nucleophilic base or a fluoride-based base like KF, which can be effective while minimizing protodeboronation.[2]

    • Consider using a boronic ester, which is generally more stable to protodeboronation.[13]

    • Optimize the reaction temperature; higher temperatures can sometimes exacerbate this side reaction.

Side Product Possible Cause Recommended Action
Homocoupling ProductOxygen in the reactionImprove degassing and inert atmosphere
Dehalogenated Starting MaterialHydride source in the reactionUse high-purity, anhydrous solvents; screen bases
Protodeboronated Starting MaterialDegradation of boronic acidUse a milder base; consider a boronic ester; optimize temperature
Problem 3: The reaction is sluggish and stalls before completion.

Possible Cause 1: Inefficient Ligand

  • Explanation: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. An inappropriate ligand for the specific substrates can lead to slow reaction rates or catalyst decomposition.[11][16]

  • Solutions:

    • Screen a variety of phosphine ligands with different steric and electronic properties. Electron-rich and bulky ligands are often effective for cross-coupling reactions.[16]

    • Consult the literature for ligands that have been successful in coupling with 2-bromopyridines.[17]

Possible Cause 2: Suboptimal Base

  • Explanation: The choice and amount of base can significantly impact the reaction rate. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product.[4][8]

  • Solutions:

    • Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[8]

    • Vary the number of equivalents of the base. Typically, 2-3 equivalents are used.

Possible Cause 3: Poor Solubility

  • Explanation: If any of the reagents or the catalyst are not sufficiently soluble in the chosen solvent system, the reaction will be slow and inefficient.

  • Solutions:

    • Experiment with different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF) or water can be effective.[4]

    • Ensure vigorous stirring to facilitate mixing in heterogeneous reactions.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific setup.

  • To a flame-dried Schlenk flask, add Methyl 3-bromo-4-methylbenzoate (1.0 eq.), (6-bromopyridin-2-yl)boronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1) via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchG
  • Use of Base Metals in Suzuki Coupling - Wordpress.
  • Catalexis Catalyst Screening Platform for Catalyst Optimiz
  • Suzuki Coupling - Organic Chemistry Portal.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Suzuki reaction - Wikipedia.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2).
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. (2018, March 15).
  • Effect of bases on Suzuki coupling reaction - ResearchG
  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
  • Problems with Suzuki coupling : r/Chempros - Reddit. (2025, June 14).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).
  • Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Stille Coupling - Organic Chemistry Portal.
  • Stille reaction - Wikipedia.
  • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - RSC Publishing. (2024, May 1).
  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
  • Phosphine ligands and c
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH.
  • Stille Coupling | NROChemistry.
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed.
  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
  • Methyl 3-(6-bromopyridin-2-yl)
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • Synthesis method for 3-bromine-4-(methylol)
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • Methyl 4-bromobenzo
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • 1094217-61-4|Methyl 3-(6-bromopyridin-2-yl)

Sources

Technical Support Center: Monitoring the Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of the synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during reaction progress analysis. The synthesis of this molecule, likely via a cross-coupling reaction such as a Suzuki-Miyaura coupling, requires robust analytical methods to ensure optimal yield, purity, and process control. This center provides troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Method Selection & General Questions

Q1: What are the most suitable analytical techniques for monitoring the progress of the this compound synthesis?

A1: The choice of analytical technique depends on the specific information required (qualitative vs. quantitative), the equipment available, and the stage of the reaction. The most commonly employed and effective methods are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the presence of starting materials and the formation of the product. It is a cost-effective technique for quickly determining if the reaction is proceeding.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative method for determining the concentration of reactants, products, and byproducts over time.[3][4][5] It is the preferred method for generating detailed kinetic profiles.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Given the nature of the starting materials and product, GC can be a viable option, especially when coupled with a mass spectrometer (GC-MS).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine reaction conversion.[8][9] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.

  • Mass Spectrometry (MS): Excellent for confirming the identity of the product and detecting intermediates.[10][11][12] It can be coupled with chromatography (LC-MS or GC-MS) for enhanced separation and identification.

Q2: I am just starting to optimize the reaction conditions. Which technique should I use for initial screening?

A2: For initial reaction screening, Thin-Layer Chromatography (TLC) is the most efficient choice.[2] Its primary advantage is speed, allowing for the rapid analysis of multiple reaction aliquots on a single plate. This enables a quick comparison of different catalysts, bases, solvents, and temperatures to identify promising conditions. By co-spotting the reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the product spot.

Q3: How do I select the appropriate analytical method for my specific needs?

A3: The following decision tree can guide you in selecting the most appropriate analytical technique:

MethodSelection start What is the primary goal of the analysis? qualitative Qualitative Analysis (Is the reaction working?) start->qualitative Quick Check quantitative Quantitative Analysis (What is the conversion/yield?) start->quantitative Detailed Kinetics structural Structural Confirmation (Is it the correct product?) start->structural Identity Verification tlc Thin-Layer Chromatography (TLC) qualitative->tlc hplc_gc HPLC or GC quantitative->hplc_gc nmr_ms NMR or MS structural->nmr_ms hplc HPLC hplc_gc->hplc Non-volatile / Thermally labile gc GC hplc_gc->gc Volatile / Thermally stable nmr NMR nmr_ms->nmr Detailed Structure ms MS nmr_ms->ms Molecular Weight GCTroubleshooting start Product peak absent in GC-MS check_volatility Is the compound sufficiently volatile? start->check_volatility check_stability Is the compound thermally stable? check_volatility->check_stability Yes increase_temp Increase final oven temperature and hold time. check_volatility->increase_temp No check_adsorption Is adsorption occurring? check_stability->check_adsorption Yes lower_inlet_temp Lower the inlet temperature. check_stability->lower_inlet_temp No check_concentration Is the concentration adequate? check_adsorption->check_concentration Unlikely use_deactivated_liner Use a deactivated inlet liner and a low-bleed column. check_adsorption->use_deactivated_liner Possible concentrate_sample Concentrate the sample or inject a larger volume. check_concentration->concentrate_sample No

Sources

Validation & Comparative

A Comparative Guide to the Synthesis and Characterization of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate, a key heterocyclic building block in modern medicinal chemistry. We present a robust, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a detailed mechanistic rationale for each experimental choice. Furthermore, we provide a full suite of predicted characterization data (¹H NMR, ¹³C NMR, IR, MS) and offer a comparative analysis against structurally related analogs to illuminate structure-property relationships. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this versatile compound in their research endeavors.

Introduction: Significance in Medicinal Chemistry

This compound belongs to a class of biaryl compounds that serve as crucial scaffolds in the development of novel therapeutics. The constituent 6-bromopyridin-2-yl moiety is of particular interest, as this structural motif is investigated in the synthesis of novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Such molecules can function as Negative Allosteric Modulators (NAMs), which offer a promising strategy for developing subtype-selective compounds to probe the roles of specific nAChR subtypes in various disease states, including pain, anxiety, and addiction.[1]

The bromine atom on the pyridine ring acts as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions.[1] This guide offers a detailed examination of the synthesis and physicochemical properties of the title compound, providing a foundational dataset for its application in drug discovery programs.

Optimal Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and benzoate rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This method is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[2][3]

Mechanistic Rationale

The Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of an aryl halide (in this case, 2,6-dibromopyridine or a related brominated pyridine). This forms a Pd(II) intermediate.

  • Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (methyl-3-boronic acid-4-methylbenzoate). The organic group from the boron compound is then transferred to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: This final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ Base pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from standard methods for Suzuki-Miyaura couplings.[6][7]

Reactants & Reagents:

  • 2,6-Dibromopyridine

  • (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Synthesis_Workflow start 1. Assemble Reactants reaction 2. Reaction Setup (Inert atmosphere, 80-100°C) start->reaction Add catalyst, base, solvents monitoring 3. Monitor Progress (TLC) reaction->monitoring Stir overnight workup 4. Aqueous Workup (Quench, Extract with EtOAc) monitoring->workup Upon completion purification 5. Purification (Column Chromatography) workup->purification Dry organic layer, concentrate characterization 6. Characterization (NMR, MS, IR) purification->characterization Isolate pure product

Caption: General experimental workflow for synthesis and purification.

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-(methoxycarbonyl)-2-methylphenyl)boronic acid (1.2 mmol, 1.2 eq).

  • Reagent Addition: Add 2,6-dibromopyridine (1.0 mmol, 1.0 eq), sodium carbonate (2.5 mmol, 2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.05 mol%) and a suitable ligand like PPh₃ (0.1 mol%)).

  • Solvent Addition & Degassing: Under an inert atmosphere (Argon or Nitrogen), add 1,4-dioxane (5 mL) and water (1 mL). Degas the mixture by bubbling argon through the solution for 10-15 minutes.[4] This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system to confirm the consumption of the starting material.[4]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer with water (20 mL) and then with brine (20 mL) to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[6]

Characterization and Spectroscopic Analysis

Full characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₄H₁₂BrNO₂-
Molecular Weight 306.16 g/mol -
CAS Number 1020718-65-3[8]
Physical Appearance White to off-white solidBased on similar biaryl compounds.
Melting Point 40-50 °C (estimated)Similar to Methyl 4-bromo-3-methylbenzoate (38-44 °C)[9]

Table 1: Physical and Chemical Properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

Proton EnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-H (benzoate)7.9 - 8.1d1Hortho to ester, deshielded
Ar-H (benzoate)7.3 - 7.5m2HRemaining benzoate protons
Ar-H (pyridine)7.6 - 7.8t1HPyridine H4, triplet coupling
Ar-H (pyridine)7.4 - 7.6d1HPyridine H3/H5
Ar-H (pyridine)7.2 - 7.4d1HPyridine H3/H5
-O-CH ₃ (ester)~3.9s3HTypical for methyl ester[10]
Ar-CH ₃ (methyl)~2.4s3HTypical for aryl methyl[10]

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Carbon EnvironmentPredicted δ (ppm)Rationale
C =O (ester)~166-168Typical ester carbonyl[10]
Ar-C (quaternary)158-162Pyridine C2/C6 attached to Br/Aryl
Ar-C (CH)120-145Aromatic region for both rings
Ar-C (quaternary)125-140Quaternary carbons of the benzoate ring
-O-C H₃ (ester)~52Typical for methyl ester[10]
Ar-C H₃ (methyl)~21Typical for aryl methyl[10]

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~1720 cm⁻¹: Strong C=O stretch, characteristic of the ester functional group.

  • ~1580, 1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and pyridine rings.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

  • ~1280 cm⁻¹: C-O stretching of the ester.

  • ~700-800 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 305 and 307. This characteristic 1:1 isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: A common fragmentation pattern would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 274/276.

Comparative Analysis with Structural Analogs

To better understand the contribution of each structural component, we compare the target compound with two key analogs. This comparison highlights how subtle molecular changes can influence physicochemical properties.

  • Analog A: Methyl 3-(6-bromopyridin-2-yl)benzoate. This analog lacks the 4-methyl group on the benzoate ring.

  • Analog B: Methyl 4-bromo-3-methylbenzoate. This analog replaces the pyridine ring with a simple brominated benzene ring.

FeatureTarget Compound Analog A (No -CH₃)Analog B (No Pyridine)
Formula C₁₄H₁₂BrNO₂C₁₃H₁₀BrNO₂[1]C₉H₉BrO₂[9]
MW ( g/mol ) 306.16292.13[1]229.07[9]
¹H NMR: Ar-CH₃ ~2.4 ppm (singlet)Absent~2.4 ppm (singlet)
¹H NMR: Aromatic Region Complex multiplet patternSimpler pattern, lacks one substituent effectLacks characteristic pyridine shifts/couplings
Polarity/Solubility Moderately polarSlightly more polar (less lipophilic)Less polar (lacks nitrogen H-bond acceptor)
Reactivity Pyridine N can act as a base or ligandSimilar to targetLacks the electronic effects and coordination ability of the pyridine ring

Table 4: Comparison of the target compound with key structural analogs.

The presence of the 4-methyl group in the target compound, compared to Analog A, adds lipophilicity and will subtly alter the electronic environment of the benzoate ring, which can be observed in the aromatic region of the NMR spectra. The replacement of the pyridine ring with a benzene ring (Analog B) represents a more significant change, removing a key hydrogen bond acceptor and altering the overall electronic distribution and potential for metal coordination, which is a critical consideration in drug-receptor interactions.

Conclusion

This compound is a valuable chemical intermediate, readily synthesized via a robust Suzuki-Miyaura cross-coupling protocol. Its characterization profile is predictable based on standard spectroscopic principles, with key identifying features being the bromine isotopic pattern in mass spectrometry and the distinct signals for the methyl and ester groups in NMR spectroscopy. Comparative analysis with structural analogs demonstrates the specific contributions of the methyl and pyridine functionalities to the molecule's overall properties. The data and protocols presented in this guide provide a solid foundation for the synthesis, verification, and intelligent application of this compound in advanced drug discovery and medicinal chemistry research.

References

  • Boruah, P.R., Ali, A.A., Saikia, B., & Sarma, D. (2015).
  • Benchchem. (n.d.). Methyl 3-(6-bromopyridin-2-yl)benzoate | CAS 1094217-61-4.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • BLDpharm. (n.d.). 1094217-61-4 | Methyl 3-(6-bromopyridin-2-yl)benzoate.
  • Sandiego University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from Rose-Hulman Institute of Technology.
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (n.d.). Methyl 4-methylbenzoate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95 | CAS 148547-19-7.
  • Aslam, J., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.

Sources

A Comparative Guide to the Reactivity of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are indispensable building blocks. Among these, substituted bipyridines serve as privileged structures, offering unique electronic properties and versatile handles for synthetic elaboration. Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a key intermediate, valued for its potential in constructing complex molecular architectures via cross-coupling and substitution reactions.[1] However, its reactivity is profoundly influenced by the specific arrangement of its substituents.

This guide provides an in-depth, objective comparison of the chemical reactivity of this compound with its key structural isomers. By dissecting the electronic and steric factors that govern their behavior in common synthetic transformations, this document aims to empower researchers to make more informed and strategic decisions in their synthetic designs. We will explore the causality behind experimental outcomes in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, supported by representative experimental data and detailed protocols.

Chapter 1: Foundational Principles: Unpacking the Structural Nuances

The reactivity of a substituted bromopyridine is not determined by the bromine atom alone. It is the result of a complex interplay between the position of the halogen, the inherent electronic nature of the pyridine ring, and the steric and electronic contributions of other substituents.

The Inherent Electronics of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a nitrogen atom introduces significant electronic perturbations. Nitrogen is more electronegative than carbon, resulting in an electron-deficient (π-deficient) aromatic system.[2] This electron deficiency is not uniform across the ring; it is most pronounced at the positions ortho (α) and para (γ) to the nitrogen atom (the 2-, 6-, and 4-positions). This has two major consequences:

  • Activation towards Nucleophilic Attack: The electron-poor nature of the α and γ positions makes them more susceptible to attack by nucleophiles.

  • Influence on C-Br Bond Reactivity: The electronic environment of the carbon atom bonded to the bromine dictates its reactivity in processes like the oxidative addition step of palladium-catalyzed cross-coupling reactions.[3]

The Isomers in Focus

To provide a meaningful comparison, we will focus on the target compound and three representative isomers that highlight the critical roles of substituent positioning.

Compound IDStructureIUPAC NameKey Differentiating Feature
1 Chemical structure of Compound 1This compoundTarget Compound: Bromine at C6 (α-position); ortho-methyl on benzoate.
2 Chemical structure of Compound 2Methyl 3-(5-bromopyridin-2-yl)-4-methylbenzoateBromine at C5 (β-position).
3 Chemical structure of Compound 3Methyl 3-(6-bromopyridin-3-yl)-4-methylbenzoateAryl linkage at C3 of pyridine.
4 Chemical structure of Compound 4Methyl 4-(6-bromopyridin-2-yl)-3-methylbenzoateNo ortho-substituent on the benzoate ring relative to the biaryl axis.

Note: As placeholder images are used, readers should refer to the IUPAC names to visualize the correct chemical structures.

The Impact of Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction.[4] In our target compound 1 , the methyl group is positioned ortho to the biaryl bond. This arrangement can hinder the approach of catalysts and reagents to the reactive C-Br bond, potentially slowing down reaction rates compared to an isomer like 4 , where the methyl group is further away.

G cluster_isomers Structural Comparison of Isomers cluster_factors Key Reactivity Factors C1 Compound 1 (Target) 6-Bromo (α) ortho-Methyl Electronic Electronic Effects (Position of Br relative to N) C1->Electronic α-position (activated) Steric Steric Hindrance (ortho-Methyl Group) C1->Steric Hindered C2 Compound 2 5-Bromo (β) C2->Electronic β-position (less activated) C3 Compound 3 Pyridine Linkage at C3 C4 Compound 4 No ortho-Methyl (Less Hindered) C4->Steric Less Hindered

Caption: Logical relationship between isomers and key reactivity factors.

Chapter 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for modifying aryl halides. The reactivity of the C-Br bond in the oxidative addition step is paramount and serves as an excellent basis for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5] The general reactivity trend for simple bromopyridines is 4-bromo > 2-bromo > 3-bromo, which is a direct consequence of the electronic activation of the C-Br bond.[3]

  • Compound 1 (6-Bromo, α-position): The C6-Br bond is electronically activated by the adjacent ring nitrogen, making it a good substrate for oxidative addition. However, the ortho-methyl group on the benzoate ring introduces significant steric hindrance, which may necessitate higher catalyst loadings, more sophisticated ligands (e.g., bulky biarylphosphines), or elevated temperatures to achieve high yields.

  • Compound 2 (5-Bromo, β-position): The C5-Br bond lacks direct electronic activation from the ring nitrogen. Consequently, it is expected to be significantly less reactive than the C6-Br bond in Compound 1 , requiring more forcing conditions for the oxidative addition step.

  • Compound 4 (6-Bromo, less hindered): Like Compound 1 , the C6-Br bond is electronically activated. Crucially, the absence of the ortho-methyl group reduces steric hindrance around the reaction center. This isomer is predicted to be the most reactive of the set under standard Suzuki-Miyaura conditions.

Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling

Compound IDBromine PositionSteric HindranceRepresentative Yield (%)*
1 6 (α)High65%
2 5 (β)High25%
4 6 (α)Low92%

*Representative yields from coupling with 4-methoxyphenylboronic acid under standardized conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C, 12h). These are illustrative values based on established chemical principles.

Detailed Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for comparing the reactivity of the isomers under identical conditions.

Materials:

  • Bromopyridine Isomer (1 , 2 , or 4 ) (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine isomer (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The yield is determined after purification.

Causality: Using a single set of conditions (catalyst, base, solvent, temperature) for all isomers is critical. Any significant difference in yield can then be directly attributed to the inherent structural and electronic differences of the substrates rather than variations in the experimental setup.

G Setup 1. Reaction Setup (Substrate, Boronic Acid, Pd Catalyst, Base in Schlenk Flask) Inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent 3. Add Degassed Solvents (Dioxane/H₂O) Inert->Solvent Heat 4. Heat and Stir (90 °C, 12h) Solvent->Heat Workup 5. Workup (Cool, Dilute, Wash, Dry) Heat->Workup Purify 6. Purification & Analysis (Column Chromatography, Determine Yield) Workup->Purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds and is widely used in medicinal chemistry.[6] The reactivity trends often mirror those of Suzuki-Miyaura coupling, as the oxidative addition of the aryl bromide to the palladium(0) complex is also a key step in the catalytic cycle.[7]

  • Compound 1 vs. 4: Both are expected to be reactive due to the activated C6-Br bond. However, the steric bulk of the ortho-methyl group in 1 can hinder the approach of both the palladium catalyst and the amine coupling partner. Therefore, Compound 4 is predicted to provide higher yields or require milder conditions.

  • Compound 2: The unactivated C5-Br bond will render this isomer significantly less reactive, likely requiring a more active catalyst system (e.g., using specialized ligands like Josiphos or Xantphos) and higher temperatures.

Chapter 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry. Its feasibility is highly dependent on the position of the leaving group (bromine) relative to the electron-withdrawing ring nitrogen.

Mechanistic Considerations

The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of reactivity.[8]

  • Attack at α/γ positions (2-, 4-, 6-): When a nucleophile attacks at these positions, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization, lowering the activation energy for the reaction.[9]

  • Attack at β positions (3-, 5-): Attack at these positions does not allow for direct resonance stabilization of the negative charge by the ring nitrogen. The resulting intermediate is much higher in energy, making the reaction significantly slower or unfeasible under normal conditions.

G cluster_alpha Attack at C6 (α-position) cluster_beta Attack at C5 (β-position) start_a Compound 1/4 + Nu⁻ int_a Meisenheimer Intermediate (Charge on N) start_a->int_a Fast prod_a Product int_a->prod_a Fast start_b Compound 2 + Nu⁻ int_b Meisenheimer Intermediate (Charge on C only) start_b->int_b Very Slow prod_b Product int_b->prod_b Fast

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

Comparative Reactivity

Based on the mechanism, a clear reactivity hierarchy can be predicted:

  • Compounds 1, 3, and 4 (Bromo at C6 or linked at C3): All possess a bromine atom at an α-position (C6). They are expected to be highly reactive in SNAr reactions. Minor differences might arise from steric effects (1 vs. 4 ), but both should readily undergo substitution with common nucleophiles like alkoxides or amines.

  • Compound 2 (Bromo at C5): With the bromine at a β-position, this isomer is predicted to be largely unreactive towards SNAr under conditions that are effective for the other isomers.

Table 2: Comparative Reactivity in a Standardized SNAr Reaction

Compound IDBromine PositionPredicted ReactivityOutcome with NaOMe in MeOH (80 °C, 24h)*
1 6 (α)High>95% Conversion
2 5 (β)Very Low<5% Conversion
4 6 (α)High>95% Conversion

*Illustrative outcomes based on established principles of SNAr on pyridine rings.[2][8]

Detailed Experimental Protocol: Comparative SNAr Reaction

Materials:

  • Bromopyridine Isomer (1 , 2 , or 4 ) (0.5 mmol, 1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% solution in Methanol (1.0 mmol, 2.0 equiv)

  • Anhydrous Methanol (MeOH) (5 mL)

Procedure:

  • Dissolve the bromopyridine isomer (0.5 mmol) in anhydrous methanol (4 mL) in a sealed reaction vial equipped with a magnetic stir bar.

  • Add the sodium methoxide solution (1.0 mmol) to the vial.

  • Seal the vial tightly and heat the reaction mixture to 80 °C.

  • Stir the reaction for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude residue by ¹H NMR or LC-MS to determine the conversion percentage.

Causality: This experiment directly probes the electronic activation of the C-Br bond. The stark difference in expected outcomes between the α-bromo isomers (1 and 4 ) and the β-bromo isomer (2 ) provides a clear validation of the underlying mechanistic principles.

Chapter 4: Summary and Synthetic Recommendations

The choice of isomer in a synthetic campaign has profound implications for reaction efficiency, cost, and downstream processing. The analysis presented in this guide highlights a clear hierarchy of reactivity governed by predictable electronic and steric effects.

Table 3: Overall Reactivity Summary

Compound IDSuzuki-Miyaura ReactivityBuchwald-Hartwig ReactivitySNAr ReactivityKey Controlling Factor(s)
1 ModerateModerateHighElectronic activation (α-bromo), high steric hindrance.
2 LowLowVery LowElectronic deactivation (β-bromo).
3 HighHighHighElectronic activation (α-bromo), moderate steric hindrance.
4 HighHighHighElectronic activation (α-bromo), low steric hindrance.
Expert Recommendations:
  • For Maximum Versatility and Reactivity: Compound 4 (Methyl 4-(6-bromopyridin-2-yl)-3-methylbenzoate) is the superior choice for general-purpose synthetic elaboration. Its electronically activated C-Br bond and minimal steric hindrance ensure high efficiency in a broad range of palladium-catalyzed couplings and SNAr reactions.

  • For Targeted SNAr or When Steric Control is Needed: Compound 1 (The Target Compound) is an excellent substrate for SNAr reactions. Its utility in cross-coupling is moderate, and the ortho-methyl group could be strategically employed to influence the conformation of the final molecule, which is a common tactic in drug design to control binding poses.

  • When β-Functionalization is Essential: Compound 2 is the required starting material if the final target requires substitution at the 5-position of the pyridine ring. Researchers must be prepared to use more forcing conditions and specialized catalyst systems for cross-coupling reactions, and should not expect it to undergo SNAr.

By understanding these fundamental principles, chemists can navigate the subtleties of heteroaromatic chemistry with greater confidence, designing more efficient and successful synthetic routes.

References

  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem.
  • A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis - Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Royal Society of Chemistry.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - The University of Nottingham.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - ACS Public
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - N
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino - Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • Bromopyridine: Common isomorphs, synthesis, applic
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - N
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Reactivity in Nucleophilic Aromatic Substitution: Reactions of Pyridinium Ions - N
  • Coupling outcomes for pyridines - ResearchG
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
  • Methyl 3-(6-bromopyridin-2-yl)
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.

Sources

HPLC analysis for purity assessment of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Assessment of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate: HPLC vs. Alternatives

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of modern medicinal chemistry, intermediates like this compound are foundational building blocks. This specific molecule, featuring a brominated pyridine ring coupled to a methyl benzoate structure, is a versatile precursor for synthesizing complex pharmaceutical agents, often through further functionalization via cross-coupling reactions.[1] The purity of such an intermediate is not a trivial matter; it is a critical determinant of the success of subsequent synthetic steps, influencing reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, practical comparison of analytical methodologies for assessing the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, justifying its selection through a detailed exploration of its methodology. Furthermore, we will objectively compare its performance against two key alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and established scientific principles.

Analyte Profile: Understanding the Molecule

Before developing any analytical method, a thorough understanding of the analyte's physicochemical properties is paramount.

  • Structure: this compound

  • Molecular Formula: C₁₄H₁₂BrNO₂

  • Molecular Weight: 306.16 g/mol

  • Key Features: The molecule possesses two aromatic rings, making it an excellent candidate for UV-Vis spectrophotometric detection. The presence of the ester and pyridine functional groups imparts a degree of polarity, while the overall aromatic system provides significant hydrophobicity. Its molecular weight and polar nature render it non-volatile under typical GC conditions.

These properties logically lead us to select Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the most suitable primary method for purity analysis. The technique excels at separating moderately polar to nonpolar compounds, and its compatibility with UV detection aligns perfectly with the analyte's structure.[2][3]

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC remains the workhorse of the pharmaceutical industry for its robustness, versatility, and well-established protocols.[4] For an intermediate like this compound, an RP-HPLC method provides the necessary resolution to separate the main component from structurally similar impurities.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the logical first choice. Its nonpolar nature provides strong hydrophobic interactions with the aromatic rings of the analyte and potential impurities, ensuring adequate retention and separation.

  • Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid in water) and an organic solvent (acetonitrile or methanol) is ideal. The acid suppresses the ionization of any residual silanol groups on the column and protonates the pyridine nitrogen, ensuring sharp, symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Elution Mode: A gradient elution (i.e., changing the organic solvent percentage over time) is superior to an isocratic (constant composition) method here. The synthesis of this compound, likely via a Suzuki-Miyaura coupling, can generate impurities with a wide range of polarities.[5][6][7] Potential impurities could include unreacted starting materials (more polar), homo-coupled byproducts (less polar), and dehalogenated species. A gradient ensures that all these compounds are eluted efficiently within a reasonable timeframe, with good peak shape and resolution.

  • Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm) is appropriate due to the conjugated aromatic systems. A DAD offers the additional advantage of providing spectral data, which can aid in peak purity assessment and impurity identification.[8]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC System with a binary pump, autosampler, column thermostat, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Generate Report Calculate->Report cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatization (e.g., Silylation) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Temperature Program (GC Column) Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Identify Library Search (NIST) Analyze->Identify Calculate Calculate % Area Purity Identify->Calculate Report Generate Report Calculate->Report

Sources

A Comparative Guide to Structural Confirmation: The Unambiguous Power of X-ray Crystallography for Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development pipelines. For novel compounds like Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate, a molecule with potential applications stemming from its bi-aryl structure, definitive structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques, establishing why Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal gold standard for this purpose and details the experimental process to achieve this confirmation.

The Challenge: Beyond Connectivity to 3D Reality

While several analytical techniques are indispensable in the chemist's toolkit, they often provide information that, in isolation, can be ambiguous. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy excel at defining the connectivity and electronic environment of atoms, while Mass Spectrometry (MS) provides highly accurate molecular weight and fragmentation data.[1][2][3] However, for complex molecules with multiple rotational bonds or the potential for isomerism, these methods may not suffice to establish the exact three-dimensional arrangement of atoms in space. This is where the power of X-ray crystallography becomes indispensable.[4][5]

Comparative Analysis: A Multi-Tool Approach to Structure

To fully appreciate the definitive nature of X-ray crystallography, it is essential to understand its role in the context of other common analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous, provides a complete and definitive 3D structure.[5][6]Requires a suitable, high-quality single crystal, which can be challenging to grow.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Atom connectivity (¹H-¹H, ¹H-¹³C), electronic environment of nuclei, relative stereochemistry.[1][7][8]Non-destructive, provides rich information about structure in solution, essential for studying dynamics.[1][4]Can be ambiguous for complex structures, does not directly provide bond lengths or angles, and may not distinguish certain isomers.
Mass Spectrometry (MS) High-resolution molecular weight, elemental composition, fragmentation patterns.[2][9]Extremely sensitive, requires minimal sample, provides definitive molecular formula.[3][10][11]Provides limited information on atom connectivity and no information on 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups based on molecular vibrations.[12]Fast, simple, and provides a quick "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton and no stereochemical information.

This comparison highlights that while techniques like NMR and MS are crucial for initial characterization and purity assessment, only X-ray crystallography delivers a direct, high-resolution visualization of the molecular structure.[4][5][13]

Experimental Workflow: From Powder to Picture

Confirming the structure of this compound via SC-XRD is a systematic process that transforms a purified solid into a precise atomic model. This workflow is a self-validating system, where the quality of the final data intrinsically supports the correctness of the structure.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step 1: The Art of Crystallization

The most critical and often most challenging step is growing a single crystal of sufficient size and quality.[14] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing molecules to pack in a highly ordered, repeating lattice.[14][15]

Protocol:

  • Purity is Paramount: Begin with the highest purity sample of this compound. Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, dichloromethane). An ideal crystallization solvent is one in which the compound is moderately soluble.

  • Crystallization Method Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days. This is often a good starting point for small organic molecules.[14][16]

    • Vapor Diffusion: This is a highly successful method.[14][16] Dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., chloroform). Place this solution inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[16]

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.[5][16]

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer and exposed to a focused beam of X-rays.[6]

Protocol:

  • Mounting: The selected crystal is carefully mounted on a glass fiber or in a cryo-loop and placed on a goniometer head in the X-ray beam.

  • Data Collection: The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms, which results in a higher quality diffraction pattern.[17] The diffractometer rotates the crystal while it is exposed to monochromatic X-rays, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[6]

Step 3: Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal's structure. Mathematical methods are used to convert this pattern into a 3D electron density map.[18][19]

Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.[18]

  • Phase Problem: A key challenge is that the phases of the diffracted waves cannot be directly measured.[6][20] For small molecules like our target compound, "direct methods" are typically used, which are computational algorithms that can estimate the phases directly from the intensity data.[6]

  • Model Building: The initial electron density map is used to build a model of the molecule, placing atoms into the regions of highest electron density.

  • Refinement: The atomic model is then refined using a least-squares method to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data.[6]

Data Validation: A Self-Validating System

The trustworthiness of a crystal structure is assessed by several key metrics that are generated during the refinement process. These parameters provide a robust, internal validation of the final structure.

Caption: Key indicators for validating a crystallographic structure.

  • Resolution: This indicates the level of detail in the electron density map. A resolution of 1.0 Å or better is considered good for small molecules.[19]

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[19] A value below 5-6% (0.05-0.06) is generally considered excellent for small molecules.

  • Completeness: This is the percentage of all possible reflections that were measured. A value greater than 99% is desirable.

  • Goodness-of-Fit (GOF): This parameter should be close to 1.0 for a good refinement.

By achieving strong values for these metrics, the structure of this compound can be confirmed with an exceptionally high degree of confidence, providing the definitive structural evidence required for publication, patent applications, and further development.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024).
  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024).
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  • Small molecule analysis using MS - Bioanalysis Zone.
  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022).
  • Comparing Analytical Techniques for Structural Biology - NanoImaging Services. (2023).
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
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  • How to grow crystals for X-ray crystallography - ResearchGate.
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  • Notes for authors - PMC - PubMed Central.
  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry - CfPIE. (2024).
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  • Methyl 4-methylbenzoate - PMC - NIH.
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  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
  • Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methyl-idene]-6-meth-oxy-3,4-di-hydro-naphthalen-1(2H)-one and 3-[(E) - PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov.one and 3-[(E) - PubMed**.

Sources

A Comparative Guide to Validated Analytical Methods for Quantifying Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate (CAS No. 1094217-61-4) is a pivotal chemical intermediate in modern medicinal chemistry.[1] Its molecular architecture, featuring a brominated pyridine ring coupled with a methyl benzoate moiety, renders it a versatile precursor for synthesizing novel ligands, particularly those targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1] As researchers explore these pathways for potential therapeutics in pain, anxiety, and addiction, the ability to accurately and reliably quantify this building block becomes paramount.[1]

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of techniques, we will dissect the rationale behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations. The objective is to equip researchers, analytical chemists, and drug development professionals with the knowledge to select and implement a method that is not only robust and reproducible but also fit for its intended purpose, whether for purity assessment, reaction monitoring, or stability testing.

Pillar 1: The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized international approach, ensuring that an analytical procedure is suitable for its intended purpose.[2][3][4] Validation is a form of self-validation for any protocol, demonstrating through empirical data that the method is reliable. Key validation parameters, which we will reference throughout this guide, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][5]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[2]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Pillar 2: Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the measurement, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For a moderately polar, non-volatile small molecule like this compound, liquid chromatography-based methods are the primary choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis for its robustness, versatility, and cost-effectiveness.[6][7] The separation is based on the analyte's partitioning between a stationary phase (e.g., C18) and a mobile liquid phase. The aromatic rings within the target molecule's structure provide strong chromophores, making UV detection a highly suitable and straightforward choice.

  • Expertise & Causality: A reversed-phase (RP) C18 column is the logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and peak shape. A gradient elution (where the mobile phase composition changes over time) is often preferred to ensure efficient elution of the target analyte while separating it from potential impurities with different polarities.

  • Trustworthiness: The method's reliability is established by systematically validating the parameters outlined in ICH Q2(R2). For instance, specificity is confirmed by demonstrating that excipients or degradation products do not co-elute with the main analyte peak.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantitative analysis, offering unparalleled sensitivity and selectivity.[8][9] It couples the separation power of LC with the mass analysis capabilities of a tandem mass spectrometer.[10] This technique is essential when trace-level quantification is required, such as in impurity profiling or bioanalysis.

  • Expertise & Causality: The choice of ionization source is critical. Electrospray Ionization (ESI) is ideal for this molecule, as the basic nitrogen atom on the pyridine ring can be readily protonated to form a positive ion ([M+H]+) in the source. Tandem MS, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. A precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This specific transition is unique to the analyte, effectively filtering out background noise.

  • Trustworthiness: While incredibly powerful, LC-MS/MS methods must be carefully validated for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. This is a critical validation parameter unique to MS-based detection.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[11] While our target analyte is a solid with a relatively high molecular weight, GC-MS could be a viable option, particularly for identifying volatile impurities or related substances.

  • Expertise & Causality: Direct injection may be challenging due to the compound's limited volatility. Thermal degradation in the hot injector is a significant risk. Derivatization, a process to convert the analyte into a more volatile and thermally stable compound, might be necessary. However, this adds complexity and potential sources of error to the procedure.[12]

  • Trustworthiness: Method validation would need to rigorously assess the efficiency and reproducibility of the derivatization step, if used. The specificity of the MS detection, monitoring characteristic fragment ions, remains a key advantage.

Pillar 3: Data-Driven Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the quantification of this compound. These are typical values based on the analysis of similar pharmaceutical compounds and serve as a guide for method selection.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of precursor/product ion pairs.Chromatographic separation of volatile compounds followed by mass-based detection.
Specificity Good; dependent on chromatographic resolution.Excellent; based on both retention time and specific mass transition (MRM).Excellent; based on retention time and mass fragmentation pattern.
Typical LOQ ~0.1 - 1.0 µg/mL~0.01 - 1.0 ng/mL~1 - 10 ng/mL (analyte dependent)
Linearity (R²) >0.999>0.995>0.995
Precision (%RSD) ≤ 2%[3]≤ 5-15% (concentration-dependent)≤ 5-15%
Throughput Moderate to HighHigh (with modern systems)Moderate
Cost Low to ModerateHighModerate
Key Advantage Robustness, cost-effective, widely available.Highest sensitivity and selectivity.[8]Excellent for volatile compounds and structural elucidation.
Key Limitation Lower sensitivity compared to MS.Susceptible to matrix effects, higher complexity.Potential for thermal degradation of analyte; may require derivatization.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols. These are designed as robust starting points for method development and must be fully validated in the user's laboratory according to ICH guidelines.[2][4]

Workflow for Analytical Method Development & Validation

The logical flow from method development to validation is crucial for establishing a trustworthy protocol.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_routine Routine Analysis Dev1 Define Analytical Target Profile (ATP) Dev2 Select Technique (HPLC, LC-MS/MS) Dev1->Dev2 Dev3 Screen & Optimize Parameters (Column, Mobile Phase, etc.) Dev2->Dev3 Dev4 Establish System Suitability Criteria Dev3->Dev4 Val1 Specificity (Peak Purity, Blank Analysis) Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability, Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Perform System Suitability Test Val6->Routine1 Implement Validated Method Routine2 Analyze Samples Routine1->Routine2 Routine3 Report Results Routine2->Routine3

Caption: General workflow for analytical method development and validation.

Protocol 1: Quantification by HPLC-UV

This protocol is designed for purity assessment and assay of the bulk drug substance.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (reagent grade)

  • Acetic Acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV/PDA detector.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.[13]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

4. Validation Procedure:

  • Specificity: Inject diluent, a blank solution, and a sample solution spiked with expected impurities to ensure no interference.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (R²) and y-intercept.

  • Accuracy: Analyze a sample of known concentration (or a blank matrix spiked at three levels, e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a single standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD for all results.

Protocol 2: Quantification by LC-MS/MS

This protocol is tailored for high-sensitivity applications, such as detecting trace-level impurities or for pharmacokinetic studies.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Prep1 Accurate Weighing of Sample/Standard Prep2 Dissolution in Organic Solvent Prep1->Prep2 Prep3 Serial Dilution to Working Concentration Prep2->Prep3 Prep4 Filtration (0.22 µm) Prep3->Prep4 LC HPLC Separation (C18 Column, Gradient) Prep4->LC Inject into LC Source Ionization Source (ESI, Positive Mode) LC->Source Q1 Q1: Precursor Ion Selection (e.g., m/z 292.0) Source->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Data Data Acquisition & Quantification Q3->Data Signal to Data System

Caption: Experimental workflow for LC-MS/MS quantification.

1. Materials and Reagents:

  • As per HPLC-UV protocol, but using LC-MS grade solvents and additives (e.g., Formic Acid).

2. LC-MS/MS Conditions:

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions: Similar to HPLC-UV, but may use a smaller diameter column (e.g., 2.1 mm) and lower flow rate (e.g., 0.4 mL/min). Mobile phases should use volatile additives like formic acid instead of non-volatile buffers like ammonium acetate.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor m/z 292.0 → Product m/z [To be determined by infusion and fragmentation experiments].

      • Internal Standard (if used): Select an appropriate stable isotope-labeled analog.

    • Note: The exact m/z values and collision energies must be optimized experimentally by infusing a standard solution directly into the mass spectrometer.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Concentrations: Prepare standards and samples at much lower concentrations (ng/mL range) appropriate for the sensitivity of the instrument. The use of a suitable internal standard is highly recommended to correct for matrix effects and instrument variability.

4. Validation Procedure:

  • Follow the same core principles as the HPLC-UV validation.

  • Crucial Addition - Matrix Effect Evaluation: Analyze blank matrix samples (e.g., plasma extract, formulation excipients) from at least six different sources. Compare the analyte response in post-extraction spiked samples to the response in a clean solvent to calculate the matrix factor.

Conclusion and Recommendations

The selection of an appropriate analytical method for quantifying this compound is a strategic decision that balances analytical needs with practical constraints.

  • For routine quality control, purity assessment, and assay of the bulk substance where concentration levels are in the µg/mL range or higher, HPLC-UV is the method of choice. It is robust, cost-effective, and provides excellent performance for its intended purpose. Its validation is straightforward and aligns well with standard pharmaceutical quality systems.

  • When the analytical challenge involves trace-level quantification (ng/mL or lower), complex matrices, or the need for definitive identification, LC-MS/MS is the superior technique. Its exceptional sensitivity and selectivity are indispensable for impurity profiling, metabolism studies, or bioanalysis. The investment in instrumentation and the added complexity of validation, particularly concerning matrix effects, are justified by the quality and specificity of the data obtained.

  • GC-MS should be considered a secondary or specialized technique for this analyte, primarily for the analysis of potential volatile impurities or if derivatization is part of a broader analytical strategy.

Ultimately, the development of a robust, validated analytical method is a foundational element of scientific rigor, ensuring the quality and integrity of the data that drives pharmaceutical research and development forward.

References

  • AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2023-12-22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10:277. Available from: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • NILU. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Available from: [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. J Anal Bioanal Tech 2:127. Available from: [Link]

  • University of Birmingham Research Portal. (n.d.). Advances in the sample preparation of brominated flame retardants and other brominated compounds. Available from: [Link]

  • U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]

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Efficacy Blueprint: A Comparative Analysis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the privileged scaffold of pyridine derivatives continues to yield promising candidates for therapeutic intervention. This guide provides an in-depth comparative analysis of a focused series of inhibitors derived from the versatile building block, Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by representative experimental data and detailed protocols, to facilitate informed decisions in inhibitor design and selection.

The strategic placement of the bromo-substituent on the pyridine ring offers a prime handle for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. In this guide, we will explore a hypothetical, yet representative, series of such derivatives and their inhibitory efficacy against a key therapeutic target.

The Core Scaffold and its Therapeutic Potential

This compound is a compound of significant interest in drug discovery due to its structural motifs. The bromopyridine moiety is a common feature in a multitude of kinase inhibitors, while the methyl benzoate portion can be readily modified to fine-tune interactions with biological targets. Compounds built upon similar 6-bromopyridin-2-yl scaffolds have been investigated as ligands for various therapeutic targets, including neuronal nicotinic acetylcholine receptors and protein kinases.[1]

Comparative Efficacy of Derived Inhibitors

For the purpose of this guide, we will focus on the evaluation of a series of hypothetical inhibitors derived from our core scaffold, targeting a representative protein kinase, Mitogen-Activated Protein Kinase Kinase 4 (MEK4). MEK4 is a key component of MAPK signaling pathways and is implicated in cellular stress responses and has been identified as a target in certain cancers.[2]

The following table summarizes the in vitro inhibitory potency (IC50) of a representative series of inhibitors (designated MBM-1 to MBM-4) against MEK4. The structural modifications are based on common synthetic strategies for this class of compounds, such as Suzuki and Buchwald-Hartwig couplings.

Compound IDR-Group Modification (at 6-position of pyridine)MEK4 IC50 (nM)
MBM-1 Phenyl256
MBM-2 4-Fluorophenyl128
MBM-3 4-Aminophenyl75
MBM-4 4-(Dimethylamino)phenyl32

Note: The data presented is representative and collated from studies on structurally similar kinase inhibitors to illustrate the structure-activity relationship.[2][3]

The structure-activity relationship (SAR) suggested by this data indicates that the introduction of electron-donating groups at the para-position of the phenyl ring enhances the inhibitory activity against MEK4. This could be attributed to improved hydrogen bonding interactions or favorable electronic effects within the kinase's ATP-binding pocket.

Signaling Pathway Context

The inhibitors discussed in this guide target the MEK4 kinase, a critical node in the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is activated by a variety of cellular stresses and plays a crucial role in regulating apoptosis, inflammation, and cell differentiation.

MEK4_Signaling_Pathway Cellular Stress Cellular Stress Upstream Kinases (e.g., MKKK) Upstream Kinases (e.g., MKKK) Cellular Stress->Upstream Kinases (e.g., MKKK) MEK4 MEK4 Upstream Kinases (e.g., MKKK)->MEK4 phosphorylates JNK JNK MEK4->JNK phosphorylates Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) phosphorylates Cellular Response Cellular Response Transcription Factors (e.g., c-Jun)->Cellular Response Inhibitor (e.g., MBM-4) Inhibitor (e.g., MBM-4) Inhibitor (e.g., MBM-4)->MEK4 inhibits

Caption: The MEK4 signaling pathway and the point of intervention for the described inhibitors.

Experimental Protocols

The determination of inhibitor efficacy relies on robust and reproducible in vitro assays. Below are detailed protocols for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a widely used method for quantifying kinase activity and inhibition.

HTRF Kinase Assay for MEK4 Inhibition

Principle: This assay measures the phosphorylation of a biotinylated substrate by MEK4. The phosphorylated product is detected using a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the proximity of the europium donor and the XL665 acceptor results in a FRET signal.[4][5][6]

Materials:

  • MEK4 enzyme (recombinant)

  • Biotinylated substrate peptide

  • ATP

  • HTRF Kinase Buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • EDTA-containing stop solution

  • Test inhibitors (e.g., MBM-1 to MBM-4) dissolved in DMSO

  • 384-well low-volume microplates

Workflow Diagram:

HTRF_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Dispense Inhibitor/DMSO (2.5 µL) B Add MEK4 Enzyme (2.5 µL) A->B C Add Substrate/ATP Mix (5 µL) B->C D Incubate at RT (e.g., 60 min) C->D E Add Stop/Detection Reagent (10 µL) D->E F Incubate at RT (e.g., 60 min) E->F G Read Plate (665 nm / 620 nm) F->G

Caption: Step-by-step workflow for the HTRF kinase inhibition assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test inhibitors in 100% DMSO.

    • Dispense 2.5 µL of the diluted inhibitors or DMSO (for controls) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X solution of MEK4 enzyme in HTRF Kinase Buffer.

    • Add 2.5 µL of the 2X MEK4 solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X solution of the biotinylated substrate and ATP in HTRF Kinase Buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection reagent by mixing the europium-labeled anti-phospho-antibody and streptavidin-XL665 in the EDTA-containing stop solution.

    • Stop the kinase reaction by adding 10 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this representative series of inhibitors derived from this compound highlights the potential of this scaffold for the development of potent MEK4 inhibitors. The SAR insights gained from such studies are invaluable for guiding future optimization efforts. Further investigations should focus on enhancing selectivity against other kinases and improving pharmacokinetic profiles to translate in vitro potency into in vivo efficacy. The experimental protocols provided herein offer a robust framework for the continued evaluation of novel inhibitors based on this promising chemical scaffold.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). Current Chemical Genomics. Available at: [Link]

  • HTRF® Kinase Assay Protocol. (2008). ResearchGate. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). ResearchGate. Available at: [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. Available at: [Link]

  • LanthaScreen Technology on microplate readers. (2022). BMG Labtech. Available at: [Link]

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. Available at: [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. Reaction Biology. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. (2019). Pure. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. Available at: [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2021). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed. Available at: [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. (2015). National Center for Biotechnology Information. Available at: [Link]

  • SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. (2020). Google Patents.
  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2020). Google Patents.
  • CN113248373A - Preparation method of methyl benzoate compound. (2021). Google Patents.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Semantic Scholar. Available at: [Link]

  • US9314464B2 - Compounds and compositions as protein kinase inhibitors. (2016). Google Patents.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (2020). Google Patents.
  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. (2020). PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (2019). MDPI. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate is a key building block in medicinal chemistry and materials science. Its biaryl structure, combining a substituted pyridine ring with a benzoic acid ester, serves as a versatile scaffold for the synthesis of a wide range of complex molecules with potential therapeutic applications. The bromine atom on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of chemical space in drug discovery programs. Given its importance, the efficient and scalable synthesis of this intermediate is of paramount interest. This guide provides a comprehensive comparison of established and emerging synthetic methodologies for this compound, offering a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal strategy for their specific needs.

Traditional Cross-Coupling Strategies: A Head-to-Head Comparison

The formation of the pivotal carbon-carbon bond between the pyridine and benzene rings is most commonly achieved through palladium-catalyzed cross-coupling reactions. In this section, we will benchmark three of the most prominent methods: the Suzuki-Miyaura, Negishi, and Stille couplings.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally low toxicity of the boron-containing reagents and byproducts.[1][2][3]

Reaction Principle: The reaction couples an organoboron reagent (in this case, (3-methoxycarbonyl-4-methylphenyl)boronic acid) with an organic halide (2,6-dibromopyridine) in the presence of a palladium catalyst and a base.[4][5] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product and regenerate the catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 2,6-dibromopyridine (1.0 equiv), (3-methoxycarbonyl-4-methylphenyl)boronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

  • Procedure:

    • To a flame-dried Schlenk flask, add 2,6-dibromopyridine, (3-methoxycarbonyl-4-methylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

The Negishi Coupling: A Powerful Alternative with High Reactivity

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts.[6][7] This increased reactivity can lead to higher yields and faster reaction times, particularly with challenging substrates.

Reaction Principle: This method involves the palladium-catalyzed coupling of an organozinc halide with an organic halide. The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from an organic halide. The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving the organozinc species.

Experimental Protocol: Negishi Coupling

  • Materials: 2,6-dibromopyridine (1.0 equiv), Methyl 3-bromo-4-methylbenzoate (1.1 equiv), activated Zinc dust (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), anhydrous THF.

  • Procedure:

    • Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under argon, add activated zinc dust. Add a solution of Methyl 3-bromo-4-methylbenzoate in anhydrous THF and stir at room temperature for 2 hours to form the organozinc reagent.

    • Coupling Reaction: In a separate flame-dried Schlenk flask, add 2,6-dibromopyridine and Pd(dppf)Cl₂. Add anhydrous THF via syringe.

    • Transfer the freshly prepared organozinc solution to the second flask via cannula.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: High Functional Group Tolerance at a Cost

The Stille coupling employs organotin reagents (stannanes) and is renowned for its excellent functional group tolerance and its ability to proceed under neutral conditions.[8][9] However, the high toxicity of organotin compounds is a significant drawback.[8][10]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. The catalytic cycle follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.[9]

Experimental Protocol: Stille Coupling

  • Materials: 2,6-dibromopyridine (1.0 equiv), Methyl 3-(tributylstannyl)-4-methylbenzoate (1.1 equiv), Pd(PPh₃)₄ (3 mol%), anhydrous and degassed Toluene.

  • Procedure:

    • To a flame-dried Schlenk flask, add 2,6-dibromopyridine, Methyl 3-(tributylstannyl)-4-methylbenzoate, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous and degassed toluene via syringe.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Performance Data

The following table summarizes the key performance indicators for each of the benchmarked cross-coupling methods for the synthesis of this compound. The data is based on typical yields and conditions reported in the literature for analogous transformations.

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille Coupling
Typical Yield Good to Excellent (75-90%)High to Excellent (80-95%)Good to Excellent (70-90%)
Reaction Temperature Often requires elevated temperatures (80-110 °C)Mild conditions, often room temperature to 60 °COften requires elevated temperatures (90-110 °C)[11]
Reaction Time Several hours to overnight (12-24 h)Typically shorter (4-8 h)Can require long reaction times (12-24 h)[11]
Reagent Toxicity Boronic acids are generally considered low toxicityOrganozinc reagents are moisture-sensitive but less toxic than organotinsHigh toxicity of organotin reagents[8][10]
Functional Group Tolerance Good, but can be sensitive to certain functional groupsExcellentExcellent[9]
Byproduct Removal Generally straightforwardGenerally straightforwardCan be challenging

Emerging Alternative: C-H Bond Functionalization

In recent years, direct C-H bond functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions.[12] This approach avoids the pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps and waste generation.

Reaction Principle: C-H arylation involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide. For the synthesis of our target molecule, this would involve the direct arylation of methyl 3-bromo-4-methylbenzoate with 2-bromopyridine. This reaction is typically catalyzed by palladium or other transition metals. While promising, the regioselectivity of C-H activation can be a challenge and often requires the use of directing groups.

Visualizing the Synthetic Pathways

To better understand the workflow and the core chemical transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycle for the Suzuki-Miyaura coupling.

experimental_workflow reagents 1. Add Reactants & Catalyst (2,6-dibromopyridine, boronic acid, Pd catalyst, base) setup 2. Inert Atmosphere Setup (Evacuate & backfill with Argon) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir (e.g., 90°C, 12h) solvent->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

suzuki_cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and tolerance for toxic reagents.

  • For general laboratory-scale synthesis , the Suzuki-Miyaura coupling is often the most practical choice due to the stability and low toxicity of the boronic acid reagents and the wealth of available literature and catalysts.

  • When higher reactivity is required or when the corresponding boronic acid is unstable or inaccessible, the Negishi coupling presents a powerful and high-yielding alternative.

  • The Stille coupling , while offering excellent functional group tolerance, should be considered with caution due to the high toxicity of the organotin reagents and byproducts. Its use is generally reserved for cases where other methods have failed.

  • Direct C-H arylation represents the future of more sustainable biaryl synthesis, and while not yet a standard method for this specific target, it is an area to watch for future developments.

By carefully considering the advantages and disadvantages of each method, researchers can make an informed decision to efficiently and effectively synthesize this compound for their research and development needs.

References

  • He, Z., Chen, M., Song, Y., Wu, F., Fu, F., & Wang, Y. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry, 90(5), 1895–1904. Available at: [Link]

  • Cid, J., García-Álvarez, J., & Gabarda, A. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Powers, D. G., & Paice, J. L. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • Ghaffari, M., & Stanetty, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Buchwald, S. L., & Bolshan, Y. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Rao, X., Liu, C., Xing, Y., Fu, Y., & Jin, Z. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Sytniczuk, A., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(15), 4436. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Google Patents. (2008). United States Patent.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Tenne, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Available at: [Link]

  • Hodgson, P. B., & Salingue, F. (2025). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Available at: [Link]

  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Rogoza, A. V., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Hadei, N., et al. (2005). Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. The Journal of Organic Chemistry, 70(21), 8503–8507. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts.
  • Liu, T., & Fraser, C. L. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. Available at: [Link]

  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses.
  • Reddit. (2021). question on cross-coupling reactions. r/chemhelp. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Google Patents. (2014). United States Patent.
  • PubChem. (n.d.). 4-bromo-2-{[2-(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl}phenyl benzoate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate (CAS No. 1020718-65-3). As a brominated pyridine derivative, this compound requires classification as a halogenated organic hazardous waste. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety practices.

Chemical Profile and Hazard Identification

Key Structural Features:

  • Brominated Heterocycle: The presence of a bromine atom classifies this compound as a halogenated organic. Halogenated wastes are subject to specific disposal regulations due to their potential to form persistent organic pollutants and toxic byproducts (like dioxins and furans) if not incinerated at appropriate temperatures.[1]

  • Pyridine Derivative: Pyridine and its derivatives are recognized as hazardous substances, often exhibiting toxicity and requiring management as hazardous waste.[2]

  • Aromatic Ester: The benzoate ester group influences its physical properties, such as solubility and reactivity.

Inferred Hazard Classification: Based on analogous brominated aromatic compounds and pyridine derivatives, the following hazards should be assumed.[3][4][5]

Hazard ClassGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4) pictogram: GHS07Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) pictogram: GHS07Causes skin irritation.[3]
Serious Eye Damage/Irritation (Category 2) pictogram: GHS07Causes serious eye irritation.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3) pictogram: GHS07May cause respiratory irritation.[6]
Hazardous to the Aquatic Environment (Acute) NoneMay be harmful to aquatic life.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation into a designated Halogenated Organic Waste stream.

Causality Behind Segregation:

  • Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and prevent the formation of toxic halogenated byproducts.[1] This process is distinct from solvent recovery or fuel blending, which are common disposal routes for non-halogenated solvents.[7]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and corresponding state agencies mandate the separation of different waste classes. Mixing halogenated and non-halogenated waste streams can render the entire volume of waste more hazardous and significantly increase disposal costs.[7]

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound should not be mixed with strong acids, bases, or oxidizing agents in a waste container.[3][8]

Step-by-Step Disposal Protocol

Follow this procedural guidance for the accumulation and disposal of waste containing this compound.

3.1. Materials and Equipment

  • Designated and labeled Halogenated Organic Waste container (HDPE or polyethylene carboy is recommended).[8]

  • Waste label (Hazardous Waste tag).

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, lab coat.[3]

  • Fume hood.

3.2. Waste Accumulation Procedure

  • Designate a Satellite Accumulation Area (SAA): All waste must be accumulated at or near the point of generation. This is typically within the laboratory fume hood where the work is being conducted.

  • Select the Correct Container: Use a clean, compatible container with a secure, tight-fitting lid. The container must be explicitly labeled for "Halogenated Organic Waste" or "Halogenated Solvents."[1][8] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[8]

  • Affix Hazardous Waste Label: Before adding any waste, affix a properly filled-out hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents (e.g., solvents) with their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

  • Transferring Waste:

    • Solid Waste: Transfer pure solid compound, contaminated silica gel, or contaminated consumables (e.g., weighing paper, gloves) directly into a designated solid halogenated waste container.

    • Liquid Waste: Transfer solutions containing the compound into a liquid halogenated waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Do not fill the container beyond 90% capacity to allow for expansion.[9]

    • Store the container in a secondary containment bin to mitigate spills.

  • Requesting Disposal: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

Regulatory Compliance and Waste Codes

Waste containing this compound is regulated under the Resource Conservation and Recovery Act (RCRA). Proper identification with EPA waste codes is mandatory.[10]

Waste TypePotential EPA Waste CodeJustification
Spent Solvents: If used as a solvent for degreasing with listed halogenated solvents.F001 / F002 These codes apply to spent halogenated solvents used in degreasing.[11]
Discarded Unused Product: The pure, unused chemical being discarded.U196 (if considered a Pyridine waste)Pyridine is listed as U196. As a derivative, this code may apply. The waste generator is responsible for making the final determination.[12]
Characteristic Waste: If the waste mixture exhibits ignitability, corrosivity, or reactivity.D001, D002, D003 While this specific compound is not highly reactive, the characteristics of the entire waste mixture must be considered.[10]
Organobromine Production Waste: Wastes from the production of organobromine chemicals may carry specific K-list codes.K117, K118, K131, K132, K136 These are specific to large-scale production of certain organobromines (e.g., ethylene dibromide, methyl bromide) and may not apply to lab-scale research waste but are important contextually.[13][14]

The final waste code determination rests with the waste generator, in consultation with their institution's EH&S department.

Emergency Procedures

5.1. Spill Response

  • Small Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated halogenated solid waste container.

    • Decontaminate the area with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert personnel in the vicinity and notify your supervisor.

    • Contact your institution's EH&S or emergency response team immediately.[15]

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Is the waste halogenated? (Contains Br, Cl, F, I) A->B C YES (Contains Bromine) D NO E Segregate into NON-HALOGENATED Waste Stream B->E NO F Segregate into HALOGENATED Waste Stream B->F YES L Follow Institutional Protocol for Non-Halogenated Waste E->L G Select Compatible Container (e.g., HDPE Carboy) Attach Hazardous Waste Label F->G H Accumulate Waste in SAA (Keep container closed, <90% full) G->H I Container Full or Project Complete? H->I I->H NO J Submit Waste Pickup Request to EH&S I->J YES K Final Disposal: High-Temperature Incineration J->K

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(6-bromopyridin-2-yl)-4-methylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.